(R)-4,4,4-trifluoro-3-hydroxybutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108211-36-5 | |
| Record name | (3R)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a crucial chiral building block in modern medicinal chemistry. Its trifluoromethyl group and stereospecific hydroxyl functionality make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, most notably in the class of statin drugs used to lower cholesterol. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is a hygroscopic, low-melting solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅F₃O₃ | |
| Molecular Weight | 158.08 g/mol | |
| Melting Point | 43.8-44.0 °C (enantiomerically pure) | |
| 78.4-79.2 °C (racemic) | ||
| Appearance | White, low-melting, extremely hygroscopic solid | |
| Optical Rotation ([α]D) | +15.1° (c = 7.27, EtOH) | |
| Solubility | Soluble in ethanol | |
| pKa | Data not available |
Spectroscopic Data:
| Spectrum Type | Peaks (cm⁻¹) | Reference |
| Infrared (KBr) | 3460, 3180, 1735, 1275, 1180, 1130 |
Synthesis and Experimental Protocols
The enantiomerically pure this compound is typically obtained through the resolution of its racemic form. The racemic acid can be synthesized from commercially available ethyl trifluoroacetate.
Experimental Protocol: Resolution of racemic-4,4,4-trifluoro-3-hydroxybutanoic acid
This protocol is based on the method described by Seebach et al.
Materials:
-
racemic-4,4,4-trifluoro-3-hydroxybutanoic acid
-
(+)-(R)-1-phenylethylamine
-
Absolute Ethanol (EtOH)
Procedure:
-
A warm solution (approximately 50°C) of 100.0 g (0.63 mol) of racemic-4,4,4-trifluoro-3-hydroxybutanoic acid in 1 L of absolute ethanol is prepared.
-
A warm solution (approximately 50°C) of 76.6 g (0.63 mol) of (+)-(R)-1-phenylethylamine in 760 ml of absolute ethanol is slowly added to the acid solution with stirring.
-
Crystals of the ammonium salt will precipitate upon addition.
-
The mixture is allowed to cool to room temperature and stirred for an additional 2.5 hours.
-
The precipitated salt is collected by filtration and washed with approximately 80 ml of cold ethanol.
-
The collected salt is then dried in vacuo. This initial crop of crystals is enriched in the (S,R) diastereomer.
-
The filtrate from the previous step is evaporated to dryness.
-
The residue from the filtrate, which is enriched in the (R,R) diastereomer, is recrystallized to yield the diastereomerically pure salt.
-
The enantiomerically pure this compound is then recovered from the purified (R,R)-diastereomeric salt.
Applications in Drug Development
The primary application of this compound is as a chiral precursor in the synthesis of pharmaceuticals. Its structural features are incorporated into the final active pharmaceutical ingredient (API).
Role in Statin Synthesis
This compound is a key chiral building block for the synthesis of widely prescribed cholesterol-lowering drugs such as atorvastatin and rosuvastatin. The stereochemistry of the hydroxyl group is critical for the biological activity of these drugs, as it mimics the tetrahedral intermediate formed during the HMG-CoA reductase-catalyzed reaction. The trifluoromethyl group can enhance the metabolic stability and binding affinity of the drug to its target enzyme.
While this compound itself does not have a known direct biological activity or signaling pathway, its incorporation into statins is fundamental to their mechanism of action. The resulting statin competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Biological Activity and Signaling Pathways
There is currently no scientific literature describing any direct biological activity or involvement in signaling pathways of this compound itself. Its biological significance is derived from its role as a structural component of pharmacologically active molecules.
Safety and Handling
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
An In-depth Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals, most notably as a key precursor to the side chain of widely prescribed statin drugs such as atorvastatin and rosuvastatin. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Structural Formula:
The structural formula for this compound is presented below:
Physicochemical Properties
A summary of the key physicochemical properties of 4,4,4-trifluoro-3-hydroxybutanoic acid is provided in the table below. It is important to note that the enantiomerically pure (R)-form is an extremely hygroscopic, low-melting solid.
| Property | Value | Reference |
| Molecular Formula | C₄H₅F₃O₃ | [1] |
| Molecular Weight | 158.08 g/mol | [1] |
| Melting Point (Racemic) | 78.4-79.2 °C | [2] |
| Melting Point ((R)-enantiomer) | 43.8-44.0 °C | [2] |
| Optical Rotation ([α]D) | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Not specified in search results | |
| pKa | Not specified in search results |
Spectroscopic Data
Note: The following data is for related compounds and should be used for reference only.
-
¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry: No specific data was found for the title compound in the search results.
Experimental Protocols
Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid
The racemic acid is typically prepared from ethyl 4,4,4-trifluoroacetoacetate. While a detailed step-by-step protocol was not found in the search results, the general procedure involves the reduction of the keto group followed by hydrolysis of the ester. One source mentions that the racemic acid is readily available from commercial ethyl trifluoroacetate, following procedures outlined by Grillot et al. and McBee et al.[2].
A general workflow for this synthesis is as follows:
Caption: General workflow for the synthesis of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.
Classical Resolution of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid
A detailed protocol for the resolution of the racemic acid to obtain the (R)-enantiomer has been described.[2] This method utilizes (+)-(R)-1-phenylethylamine as a resolving agent.
Protocol:
-
A warm solution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in absolute ethanol is treated with a warm solution of (+)-(R)-1-phenylethylamine in absolute ethanol.
-
The mixture is allowed to cool to room temperature, leading to the precipitation of the diastereomeric ammonium salt.
-
The salt is collected by filtration. This initial salt is enriched in the (S)-acid.
-
The filtrate is evaporated, and the free acid is liberated by treatment with 2N HCl.
-
This enriched (R)-acid is then treated with (-)-(S)-1-phenylethylamine in ethanol to precipitate the corresponding diastereomeric salt.
-
Recrystallization of this salt from ethanol yields the salt of the (R)-acid with high enantiomeric excess (~98%).
-
The pure (R)-enantiomer is then liberated by treatment with 2N HCl and extraction with diethyl ether.
Caption: Workflow for the classical resolution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.
Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
An alternative route to the enantiomerically pure form involves the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of Saccharomyces uvarum SW-58.[3]
Optimized Conditions: [3]
-
Biocatalyst: Whole cells of Saccharomyces uvarum SW-58
-
Substrate: Ethyl 4,4,4-trifluoroacetoacetate
-
System: Aqueous-organic solvent biphasic system
-
Organic Solvent: Dibutylphthalate
-
Conversion: 85.0%
-
Enantiomeric Excess (e.e.): 85.2%
The study investigated the influence of various factors, including pH, temperature, shaking speed, and volume ratios of the aqueous and organic phases, on the reaction's conversion and enantiomeric excess.[3]
Application in Drug Synthesis
This compound is a crucial chiral intermediate in the synthesis of atorvastatin. While a detailed, step-by-step experimental protocol for its direct conversion was not found in the search results, the general strategy involves its transformation into a suitable side-chain precursor that is then coupled with the pyrrole core of the atorvastatin molecule. Biocatalytic processes have been developed for the synthesis of key intermediates derived from related starting materials.
Caption: General schematic of the use of this compound in atorvastatin synthesis.
Biological Activity
There is no direct evidence in the provided search results for the biological activity or involvement in signaling pathways of this compound itself. Its primary significance in the pharmaceutical industry lies in its role as a chiral building block. However, studies on other fluorinated organic compounds suggest that the introduction of fluorine can significantly impact a molecule's biological properties.[2][4] Similarly, various hydroxy acid derivatives have been shown to possess a range of biological activities.
Conclusion
This compound is a fundamentally important chiral synthon for the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture or via biocatalytic methods, provides access to an enantiomerically pure precursor for the construction of complex drug molecules. While further research is needed to fully characterize its physicochemical properties and to explore any potential direct biological activity, its role as a key building block in the synthesis of life-saving drugs like atorvastatin is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. echemi.com [echemi.com]
- 2. chimia.ch [chimia.ch]
- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on organic fluorine compounds. LII. Synthesis and biological activity of 26,26,26,27,27-pentafluoro-1 alpha-hydroxy-27-methoxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral building block of significant interest in the pharmaceutical industry due to the presence of a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, including detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and industrial production considerations.
Overview of Synthetic Strategies
The synthesis of this compound predominantly commences from the precursor ethyl 4,4,4-trifluoroacetoacetate. This guide will detail the preparation of this starting material and subsequently explore three principal enantioselective methods for obtaining the target molecule:
-
Microbial (Yeast) Reduction: An enzymatic approach utilizing whole-cell biocatalysis for the asymmetric reduction of the ketoester precursor.
-
Asymmetric Hydrogenation: A chemical method employing a chiral ruthenium catalyst to achieve enantioselective reduction.
-
Chemical Resolution: A classical approach involving the separation of a racemic mixture of 4,4,4-trifluoro-3-hydroxybutanoic acid via diastereomeric salt formation.
A final hydrolysis step is required for the microbial reduction and asymmetric hydrogenation routes to yield the desired carboxylic acid.
Synthesis of Starting Material: Ethyl 4,4,4-trifluoroacetoacetate
The common precursor for the enantioselective syntheses is ethyl 4,4,4-trifluoroacetoacetate, which is typically prepared via a Claisen condensation reaction.
Experimental Protocol: Claisen Condensation
This protocol is adapted from industrial preparation methods.[1][2][3][4]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol (e.g., 20%)
-
Anhydrous organic solvent (e.g., tetrahydrofuran, cyclohexane, or absolute ethanol)
-
Acid for neutralization (e.g., acetic acid, hydrochloric acid)
-
Ethyl acetate (for extraction)
Procedure:
-
To a reactor equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, sodium ethoxide solution, and ethyl acetate.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction to warm to a set temperature (e.g., 40-60 °C) and stir for 1-3 hours.
-
Cool the reaction mixture to 10-15 °C and slowly add acid to neutralize the mixture, keeping the temperature below 30 °C.
-
Stir for an additional 1-2.5 hours after neutralization.
-
Filter the resulting mixture to remove the precipitated sodium salt. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings. The crude ethyl 4,4,4-trifluoroacetoacetate can be purified by distillation under reduced pressure.
Enantioselective Synthesis of this compound
Method 1: Microbial Reduction using Saccharomyces uvarum
This biocatalytic method offers a green chemistry approach to the synthesis of the ethyl ester of the target compound, which is then hydrolyzed.
This protocol is based on the findings of Wei et al. for the asymmetric reduction in a biphasic system.[5]
Part A: Asymmetric Reduction
Materials:
-
Saccharomyces uvarum (e.g., SW-58)
-
Yeast growth medium (e.g., YPD broth)
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate (or another suitable organic solvent)
-
Phosphate buffer
-
Glucose (as a co-substrate for cofactor regeneration)
Procedure:
-
Cultivation of Saccharomyces uvarum:
-
Inoculate a sterile YPD medium with Saccharomyces uvarum.
-
Incubate the culture at an appropriate temperature (e.g., 28-30 °C) with agitation until the desired cell density is reached.
-
Harvest the yeast cells by centrifugation and wash with buffer.
-
-
Asymmetric Reduction in a Biphasic System:
-
In a reaction vessel, prepare a biphasic system containing an aqueous phase (phosphate buffer with yeast cells and glucose) and an organic phase (dibutylphthalate with dissolved ethyl 4,4,4-trifluoroacetoacetate).
-
Maintain the reaction at a controlled pH and temperature with agitation. Optimal conditions may need to be determined, but a starting point could be pH 6.5 and 30 °C.[5]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the starting material.
-
Upon completion, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is concentrated in the organic layer.
-
Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purification can be achieved by distillation under reduced pressure.
-
Part B: Hydrolysis
Materials:
-
Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in an aqueous base solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 1.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.
Method 2: Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation provides a highly efficient chemical route to the (R)-ester.
This protocol is a representative procedure based on the use of Ru-BINAP catalysts for the hydrogenation of β-keto esters.[6][7][8]
Part A: Asymmetric Hydrogenation
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Solvent (e.g., ethanol)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge an autoclave with [RuCl₂(benzene)]₂ and (R)-BINAP in ethanol.
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time to form the active catalyst.
-
-
Hydrogenation:
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Maintain the reaction at a controlled temperature (e.g., 25-100 °C) with vigorous stirring.
-
Monitor the reaction for hydrogen uptake and conversion of the starting material.
-
Upon completion, cool the autoclave, carefully release the hydrogen pressure, and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Part B: Hydrolysis
Follow the hydrolysis protocol outlined in Section 3.1.1., Part B.
Method 3: Chemical Resolution of Racemic Acid
This method involves the synthesis of the racemic acid followed by separation of the enantiomers.
This protocol is based on the procedure described by Seebach et al.[9]
Part A: Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid
The racemic acid can be prepared by the hydrolysis of ethyl 4,4,4-trifluoroacetoacetate under non-enantioselective reducing conditions (e.g., using sodium borohydride) followed by hydrolysis, or by direct hydrolysis of the commercially available racemic ester.
Part B: Resolution
Materials:
-
Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid
-
(+)-(R)-1-Phenylethylamine
-
Absolute ethanol
-
2N Hydrochloric acid
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the racemic acid in warm absolute ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-(R)-1-phenylethylamine in warm absolute ethanol.
-
Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of the (S)-acid with the (R)-amine will preferentially precipitate.
-
Allow the mixture to cool to room temperature and continue stirring for several hours.
-
Collect the precipitated salt by filtration and wash with cold ethanol. This salt contains the enriched (S)-acid. The filtrate contains the enriched (R)-acid.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in 2N HCl until the pH is approximately 1.
-
Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporation of the solvent yields this compound. For higher enantiomeric purity, the corresponding salt with (-)-(S)-1-phenylethylamine can be formed and recrystallized. A single crystallization of the initial diastereomeric salt followed by recovery of the acid from the mother liquor can yield the (R)-acid with high enantiomeric excess.[9]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound and its Ethyl Ester
| Parameter | Microbial Reduction | Asymmetric Hydrogenation | Chemical Resolution |
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoroacetoacetate | Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid |
| Key Reagent | Saccharomyces uvarum | Ru/(R)-BINAP catalyst | (+)-(R)-1-Phenylethylamine |
| Product of Key Step | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | This compound |
| Typical Yield | ~85% conversion[5] | High (often >95%) | ~30% (60% of theoretical)[9] |
| Enantiomeric Excess | ~85.2%[5] | High (can be >98%) | ~98%[9] |
| Reaction Conditions | Mild (e.g., 30 °C, atmospheric pressure) | Variable (elevated temperature and pressure may be required) | Mild (crystallization at room temperature) |
| Advantages | Green, mild conditions | High yield and enantioselectivity, catalytic | High enantiomeric purity, established method |
| Disadvantages | Moderate enantiomeric excess, requires cell culture | Requires specialized equipment (autoclave), expensive catalyst | Theoretical maximum yield of 50%, requires resolving agent |
Visualization of Workflows
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis of the target compound.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. ethz.ch [ethz.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chimia.ch [chimia.ch]
The Advent and Advancement of Trifluoromethylated Hydroxy Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules has been a transformative strategy in medicinal chemistry and materials science. This in-depth guide explores the discovery and history of a pivotal class of these compounds: trifluoromethylated hydroxy acids. We delve into the key scientific milestones, provide detailed experimental protocols for their synthesis, present quantitative data for comparative analysis, and visualize the intricate signaling pathways they influence.
A Historical Trajectory: From Early Observations to Modern Synthesis
The journey to trifluoromethylated hydroxy acids is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was isolated by Henri Moissan in 1886, the synthesis of the first organofluorine compounds predates this, with Alexander Borodin reporting the synthesis of benzoyl fluoride in 1862.[1][2][3] A significant early milestone in the introduction of the trifluoromethyl group was the work of Frédéric Swarts in 1898, who developed a method for producing benzotrifluoride.[2]
The direct synthesis of a simple trifluoromethylated hydroxy acid is not marked by a single, celebrated discovery but rather an evolution of synthetic methodologies. The development of reagents and techniques for trifluoromethylation, particularly in the mid-20th century, paved the way for the creation of these valuable molecules. The advent of trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, provided a nucleophilic source of the CF3 group, enabling its addition to carbonyl compounds, a key step in the formation of α-trifluoromethylated alcohols and, subsequently, hydroxy acids.[4]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethylated hydroxy acids can be broadly categorized into several approaches, each with its own advantages and applications. Below are detailed protocols for some key transformations.
Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
This procedure describes the esterification of 4-(trifluoromethyl)salicylic acid, a common building block.
Experimental Protocol:
-
Dissolution: Dissolve 4-(trifluoromethyl)salicylic acid in methanol.
-
Acid Catalyst: Slowly add concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period with stirring.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.[5]
Synthesis of α-Trifluoromethylated Acyloins from α-Hydroxy Acids
This method utilizes trifluoroacetic anhydride (TFAA) to generate α-trifluoromethylated acyloins, which can be precursors to α-trifluoromethylated α-hydroxy acids.
Experimental Protocol:
-
Reaction Setup: To a solution of the α-hydroxy acid in a suitable solvent (e.g., dichloromethane), add pyridine.
-
Addition of TFAA: Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for a designated time.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from representative syntheses of trifluoromethylated hydroxy acids and related compounds, facilitating comparison of different methodologies.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4-(Trifluoromethyl)salicylic acid | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | Methanol, H2SO4, reflux | 42 | [5] |
| α-Hydroxy acid | α-Trifluoromethylated acyloin | TFAA, Pyridine | Varies | [6] |
| β-Keto-benzyl-O-oximes | β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes | TMSCF3, CsF, THF; then TBAF·3H2O | 81-95 | [4] |
| Compound | Spectroscopic Data | Reference |
| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | ESI-MS m/z: 219.0 (M-H)⁻ | [5] |
| β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes | IR (cm⁻¹): 3437–3560 (OH), 1618–1688 (C=N-O), 1265–1283, 1169–1180, 1096–1105 (CF3) | [4] |
| Hydrochlorides of trifluoromethylated amino alcohols | IR (cm⁻¹): 3298–3558 (OH), 2922–3080 (NH3+), 1121–1198 (CF3) | [4] |
Biological Significance and Signaling Pathways
The incorporation of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] While specific, direct evidence for the modulation of signaling pathways by simple trifluoromethylated hydroxy acids is still an emerging area of research, we can infer potential mechanisms based on the activity of structurally related trifluoromethylated compounds, particularly those that have been developed as drugs.
Many trifluoromethylated drugs are known to target key signaling pathways implicated in diseases such as cancer.[9] Two of the most critical pathways in cellular regulation are the MAPK/ERK and PI3K/Akt/mTOR pathways.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Some trifluoromethylated compounds, such as the cancer drug Sorafenib, are known to inhibit components of this pathway, specifically the Raf kinases.[9]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival. Its aberrant activation is also frequently observed in cancer. While direct inhibition of this pathway by simple trifluoromethylated hydroxy acids is not yet established, the structural motifs present in these molecules are of significant interest in the design of new kinase inhibitors.
Experimental Workflow for Synthesis and Bio-activity Screening
The development of novel trifluoromethylated hydroxy acids follows a structured workflow from synthesis to biological evaluation.
Conclusion and Future Perspectives
The field of trifluoromethylated hydroxy acids has evolved significantly from the foundational principles of organofluorine chemistry to the sophisticated synthetic and screening methods employed today. These compounds represent a class of molecules with immense potential in drug discovery and materials science. While their full biological impact is still being elucidated, the established importance of the trifluoromethyl group in modulating molecular properties suggests that trifluoromethylated hydroxy acids will continue to be a fertile ground for scientific innovation. Future research will likely focus on developing more efficient and stereoselective synthetic routes, expanding the chemical diversity of these compounds, and undertaking detailed biological studies to uncover their precise mechanisms of action and identify novel therapeutic targets.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convenient synthesis of alpha-trifluoromethylated acyloins from alpha-hydroxy or alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 10. Small-molecule Articles | Smolecule [smolecule.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Characteristics of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical characteristics of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. The information is compiled from various chemical data sources. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.
Core Physical and Chemical Properties
This compound is a chiral carboxylic acid with the molecular formula C4H5F3O3. Its structure incorporates a trifluoromethyl group, which significantly influences its physical and chemical properties.
Summary of Quantitative Data
| Property | Value |
| Molecular Formula | C4H5F3O3 |
| Molecular Weight | 158.08 g/mol |
| Appearance | Low-melting solid |
| Boiling Point | 261 °C |
| Density | 1.527 g/cm³ |
| Flash Point | 112 °C |
| pKa (Predicted) | 3.72 ± 0.10 |
| Melting Point | Not explicitly stated; described as "Low-melting" |
| Specific Optical Rotation | Data not available |
| Solubility | Data not available |
Experimental Protocols for Physical Characterization
For properties where specific data is unavailable, the following established experimental protocols can be employed for their determination. These methodologies are standard in organic chemistry for the characterization of novel compounds.
Determination of Melting Point (Capillary Method)
The melting point of a solid organic compound can be determined with high accuracy using the capillary method.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
-
Determination of Boiling Point (Distillation Method)
For a liquid or a low-melting solid, the boiling point can be determined by distillation.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the given atmospheric pressure.
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa, a measure of the acidity of the carboxylic acid group, is determined by potentiometric titration.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar.
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a known volume of deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Determination of Specific Optical Rotation by Polarimetry
As a chiral compound, the specific rotation of this compound is a key identifying characteristic.
-
Apparatus: Polarimeter, sample cell (polarimeter tube), sodium D-line lamp (589 nm).
-
Procedure:
-
A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., ethanol, acetone, or water).
-
The polarimeter is calibrated with a blank (the pure solvent).
-
The sample cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral organic acid such as this compound.
Caption: A flowchart illustrating the logical progression for determining the key physical characteristics of a chiral organic acid.
A Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, most notably statins such as atorvastatin. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis via chiral resolution and asymmetric microbial reduction, and its role in the biochemical pathway of cholesterol synthesis inhibition.
Compound Identification and Properties
This compound is a fluorinated derivative of butyric acid. The trifluoromethyl group imparts unique properties to the molecule, influencing its reactivity and biological activity.
| Identifier | Value | CAS Number |
| IUPAC Name | (3R)-4,4,4-trifluoro-3-hydroxybutanoic acid | 108211-36-5[1] |
| Racemic Name | (±)-4,4,4-trifluoro-3-hydroxybutanoic acid | 86884-21-1 |
| Molecular Formula | C₄H₅F₃O₃ | |
| Molecular Weight | 158.08 g/mol [1][2] | |
| Canonical SMILES | C(C(C(=O)O)O)C(F)(F)F |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its common precursor, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is presented below.
| Property | This compound | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |
| Appearance | Low-melting solid[1] | White to almost white powder or lump |
| Boiling Point | 261 °C[1] | - |
| Density | 1.527 g/cm³[1] | - |
| Flash Point | 112 °C[1] | - |
| pKa | 3.72 ± 0.10 (Predicted)[1] | - |
| Storage Temperature | 2-8 °C[1] | - |
| Molecular Weight | 158.08 g/mol [1] | 186.13 g/mol [3] |
Synthesis Methodologies
The enantiomerically pure this compound can be obtained primarily through two strategic approaches: the resolution of a racemic mixture and asymmetric synthesis, often employing biocatalysis.
Chiral Resolution of (±)-4,4,4-trifluoro-3-hydroxybutanoic acid
This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.
-
Salt Formation: A solution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of (+)-(R)-1-phenylethylamine.
-
Diastereomeric Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble salt, the ((R)-acid)-(+)-(R)-amine) diastereomer, will preferentially crystallize out of the solution upon cooling.
-
Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.
-
Liberation of the (R)-acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free this compound.
-
Extraction and Purification: The desired (R)-acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether), dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final product.
Asymmetric Microbial Reduction of Ethyl 4,4,4-trifluoroacetoacetate
This biocatalytic approach utilizes whole-cell microorganisms or isolated enzymes to stereoselectively reduce a prochiral ketone to the desired chiral alcohol.
This protocol is based on the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using Saccharomyces uvarum SW-58, followed by hydrolysis.[4]
-
Microorganism Cultivation: Saccharomyces uvarum SW-58 is cultivated in a suitable growth medium until a sufficient cell density is achieved.
-
Biocatalytic Reduction: The whole cells are harvested and suspended in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., dibutyl phthalate). Ethyl 4,4,4-trifluoroacetoacetate is added to the organic phase. The reaction is carried out under optimized conditions of pH, temperature, and agitation.[4]
-
Extraction of the Ester: After the reaction is complete, the organic phase containing the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is separated from the aqueous phase.
-
Hydrolysis to the Acid: The extracted ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by treating the ester with a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to pH < 2.
-
Isolation and Purification: The final product, this compound, is extracted from the acidified aqueous solution with an organic solvent, dried, and the solvent is evaporated.
Application in Drug Development: Statin Synthesis
This compound is a key chiral synthon for the synthesis of several statin drugs, which are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
The HMG-CoA Reductase Pathway and Statin Inhibition
Statins function by competitively inhibiting HMG-CoA reductase, thereby preventing the conversion of HMG-CoA to mevalonate. This disruption in the cholesterol synthesis pathway leads to a reduction in endogenous cholesterol production. A decrease in intracellular cholesterol levels upregulates the expression of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[5][6][7]
The incorporation of the trifluoromethyl group from this compound into the side chain of certain statins can enhance their potency and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. The methodologies for its preparation, particularly through asymmetric biocatalysis, offer efficient and environmentally benign routes to this important molecule. Its application in the synthesis of statins underscores the significance of chiral fluorinated compounds in modern drug development. This guide provides a foundational resource for researchers and professionals working in the field of medicinal chemistry and drug discovery.
References
- 1. (R)-4,4,4-TRIFLUORO-3-HYDROXYBUTYRIC ACID | 108211-36-5 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. everydaybiochemistry.com [everydaybiochemistry.com]
A Technical Guide to the Solubility of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals, notably in the production of widely prescribed statin drugs used for cholesterol reduction. The presence of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group imparts unique chemical properties to the molecule. Understanding its solubility in various organic solvents is a critical parameter that profoundly influences reaction kinetics, process efficiency, purification strategies, and the formulation of final drug products.
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, serves as an in-depth technical resource outlining the established experimental protocols for determining its solubility. It also presents a logical workflow to aid researchers in the rational selection of appropriate solvents for their specific applications.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar and nonpolar characteristics:
-
Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of hydrogen bonding, suggesting a high affinity for polar solvents.
-
Fluorinated Moiety: The trifluoromethyl (-CF3) group is highly electronegative and contributes to the molecule's overall polarity, while also introducing a lipophilic character.
Based on these features, the compound is expected to exhibit:
-
High solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can engage in hydrogen bonding or strong dipole-dipole interactions.
-
Lower solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.
While these principles provide a qualitative forecast, precise quantification requires empirical measurement.
Experimental Determination of Equilibrium Solubility
The most reliable and universally accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[1] This technique involves creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[2][3]
The Isothermal Shake-Flask Protocol
This protocol outlines the essential steps to accurately determine the solubility of this compound in a chosen organic solvent.
3.1.1 Apparatus and Materials
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pipettes and general laboratory glassware
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)
3.1.2 Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated state is reached.[1]
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[4] The temperature should be precisely controlled (e.g., ±0.5°C).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated liquid phase from the solid, either centrifuge the vials or carefully withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or nylon with a pore size of ≤0.45 µm). This step must be performed carefully to avoid transferring any solid particles, which would lead to erroneously high solubility values.[3]
-
Quantification: Accurately determine the concentration of the dissolved solute in the clear, saturated filtrate using one of the analytical methods detailed below.
Analytical Techniques for Quantification
The choice of analytical method depends on the compound's properties and the available instrumentation.
3.2.1 Gravimetric Analysis This is the simplest method for determining solubility.[2]
-
Protocol:
-
Take a clean, dry, and pre-weighed evaporating dish or vial (W₁).
-
Pipette a precise volume of the saturated filtrate into the dish and weigh it (W₂).
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.
-
Dry the dish containing the solid residue to a constant weight in an oven or desiccator and record the final weight (W₃).[1]
-
-
Calculation:
-
Weight of solute = W₃ - W₁
-
Weight of solvent = W₂ - W₃
-
Solubility can be expressed in various units, such as g/100 g of solvent or, by using the solvent's density, in g/100 mL.
-
3.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a highly specific and sensitive method, capable of separating the analyte from any potential impurities or degradation products.[3]
-
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
-
Carefully dilute a known volume of the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the peak area using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
3.2.3 UV-Vis Spectrophotometry This method is suitable if the compound possesses a chromophore that absorbs light in the UV-Vis spectrum and if the solvent is transparent in that region.
-
Protocol:
-
Identify the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.
-
Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Dilute the saturated filtrate to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the solubility by applying the dilution factor.
-
Data Presentation
For systematic evaluation and comparison, all experimentally determined solubility data should be recorded in a structured format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Methanol | e.g., 40 | Data not available | e.g., UV-Vis |
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the isothermal shake-flask method for determining equilibrium solubility.
Caption: Workflow for experimental solubility determination.
Logical Workflow for Solvent Selection
A rational approach to solvent selection is crucial for process development. It involves a multi-stage process that considers solubility alongside other critical factors.[5][6]
References
A Technical Guide to the Spectroscopic and Synthetic Aspects of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected spectroscopic data for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. The predictions are based on fundamental principles of spectroscopy and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~4.6 - 4.8 | m (dq) | 1H | CH-OH | The proton on the carbon bearing the hydroxyl and trifluoromethyl groups. Expected to be a multiplet or a doublet of quartets due to coupling with the adjacent CH₂ and CF₃ groups. |
| ~2.8 - 3.0 | m (dd) | 2H | CH₂-COOH | The diastereotopic methylene protons adjacent to the chiral center and the carboxylic acid. Expected to be a complex multiplet, likely two doublets of doublets. |
| > 10 | br s | 1H | COOH | The carboxylic acid proton. The chemical shift is highly dependent on concentration and solvent, and the peak is often broad. |
| Variable | s | 1H | OH | The hydroxyl proton. Its chemical shift is variable and depends on solvent, concentration, and temperature. |
Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~175 - 178 | C=O | Carboxylic acid carbonyl carbon. |
| ~124 (q) | CF₃ | The trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms. |
| ~68 (q) | CH-OH | The carbon bearing the hydroxyl group, which appears as a quartet due to coupling with the fluorine atoms. |
| ~38 - 41 | CH₂ | The methylene carbon adjacent to the carboxylic acid. |
Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~ -77 to -79 | d | CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group, appearing as a doublet due to coupling with the vicinal CH proton. |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl group (alcohol) |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid |
| ~1715 | C=O stretch | Carboxylic acid carbonyl |
| 1300 - 1100 | C-F stretch | Trifluoromethyl group |
| ~1210 | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Parameter | Value | Method |
| Molecular Formula | C₄H₅F₃O₃ | - |
| Molecular Weight | 158.08 g/mol | - |
| Exact Mass | 158.01908 u | Calculated |
Experimental Protocols
The most established method for obtaining enantiomerically pure this compound is through the classical resolution of the racemic acid. The following protocol is based on the procedure published by D. Seebach et al. in CHIMIA (1990).[1]
Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid
The racemic acid is reported to be readily available from the hydrolysis of commercial ethyl 4,4,4-trifluoroacetoacetate followed by reduction.[1]
Resolution of Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid
This procedure utilizes (+)-(R)-1-phenylethylamine as a resolving agent to selectively crystallize the diastereomeric salt of the (S)-enantiomer, leaving the (R)-enantiomer enriched in the mother liquor.
Materials:
-
rac-4,4,4-trifluoro-3-hydroxybutanoic acid (100.0 g, 0.63 mol)
-
(+)-(R)-1-phenylethylamine (76.6 g, 0.63 mol)
-
Absolute Ethanol (EtOH)
-
2N Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: A warm solution (approx. 50°C) of 100.0 g (0.63 mol) of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in 1 L of absolute ethanol is prepared. To this, a warm solution (approx. 50°C) of 76.6 g (0.63 mol) of (+)-(R)-1-phenylethylamine in 760 ml of absolute ethanol is slowly added with stirring.
-
Crystallization: As the addition completes, crystals of the ammonium salt will precipitate. The mixture is allowed to cool to room temperature and is stirred for an additional 2.5 hours.
-
Filtration: The precipitated salt is collected by filtration and washed with approximately 80 ml of cold ethanol. After drying in vacuo, this yields the diastereomeric salt of the undesired (S)-enantiomer.
-
Isolation of (R)-Enantiomer: The filtrate from the previous step is evaporated to dryness. The residue is dissolved in approximately 380 ml of 2N HCl until the pH is ≤ 1.
-
Extraction: The acidic aqueous solution is extracted four times with 150 ml portions of diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous MgSO₄.
-
Final Product: The solvent is removed by evaporation to yield the crude this compound. Further purification can be achieved by sublimation.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the resolution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.
Caption: Resolution of racemic acid via diastereomeric salt crystallization.
References
The Biological Significance of Fluorinated Butyric Acid Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Butyric acid, a short-chain fatty acid, has garnered significant attention in the scientific community for its diverse and potent biological activities. As a key metabolite of gut microbiota, it plays a crucial role in maintaining intestinal homeostasis. Beyond its physiological functions, butyric acid and its derivatives have emerged as promising therapeutic agents due to their well-documented roles as histone deacetylase (HDAC) inhibitors and modulators of inflammatory signaling pathways. The inhibition of HDACs by butyrate leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Furthermore, butyric acid has been shown to suppress inflammatory responses by inhibiting pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.
Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates. The introduction of fluorine atoms can alter the electronic properties and conformation of a molecule, leading to improved interactions with biological targets. This technical guide explores the biological significance of fluorinated butyric acid derivatives, focusing on their potential as therapeutic agents. While data on simple monofluorinated butyric acids is limited, this guide will utilize available information on more complex derivatives, such as 4-(4-fluorobenzoyl)butyric acid, to illustrate the synthesis, potential biological activities, and relevant experimental methodologies for this promising class of compounds.
I. Synthesis of Fluorinated Butyric Acid Derivatives: The Case of 4-(4-Fluorobenzoyl)butyric Acid
A key example of a fluorinated butyric acid derivative with documented synthetic routes is 4-(4-fluorobenzoyl)butyric acid. This compound serves as a crucial intermediate in the synthesis of the cholesterol-lowering drug, ezetimibe.[1][2] The synthesis is typically achieved through a Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid [3][4][5][6]
Materials:
-
Glutaric anhydride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (or other suitable halogenated solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, anhydrous aluminum chloride and a portion of fluorobenzene are suspended in a halogenated solvent like dichloromethane under a nitrogen atmosphere. The mixture is cooled to 10-15°C.
-
Addition of Reactants: A solution of glutaric anhydride and the remaining fluorobenzene in the same solvent is added slowly to the cooled suspension while maintaining the temperature between 10-15°C.
-
Reaction: The reaction mixture is stirred at this temperature for approximately one hour.
-
Quenching: The reaction is quenched by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Solvent Removal: The organic solvent is removed by distillation.
-
Isolation of Crude Product: The crude solid product is filtered and washed with water.
-
Purification:
-
The crude solid is suspended in a solvent like ethylene dichloride and filtered.
-
The resulting solid is dissolved in an aqueous solution of sodium hydroxide, treated with activated charcoal, and filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 1.5-2.0 to precipitate the purified product.
-
-
Final Product: The precipitated 4-(4-fluorobenzoyl)butyric acid is filtered, washed with water, and dried. Further recrystallization from a solvent like acetone can be performed to achieve higher purity.[5]
Logical Relationship: Synthesis of 4-(4-fluorobenzoyl)butyric Acid
Caption: Workflow for the synthesis of 4-(4-fluorobenzoyl)butyric acid.
II. Potential Biological Activities and Signaling Pathways
A. Histone Deacetylase (HDAC) Inhibition
Butyric acid is a known pan-HDAC inhibitor, affecting the activity of multiple HDAC enzymes.[7] This inhibition leads to the accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. This mechanism is central to the anticancer properties of butyrate and its derivatives.[8] It is hypothesized that fluorinated derivatives could exhibit altered HDAC isoform selectivity or increased potency.
Signaling Pathway: HDAC Inhibition and its Downstream Effects
Caption: Mechanism of action of fluorinated butyric acid derivatives as HDAC inhibitors.
B. Modulation of Inflammatory Pathways
Butyric acid is also a known modulator of inflammatory signaling, particularly the NF-κB pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, butyrate can exert potent anti-inflammatory effects. Fluorinated derivatives may possess enhanced anti-inflammatory properties.
Signaling Pathway: Inhibition of NF-κB Signaling
Caption: Putative inhibitory effect of fluorinated butyric acid derivatives on the NF-κB pathway.
III. Experimental Protocols for Biological Evaluation
To assess the biological significance of novel fluorinated butyric acid derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their potential as HDAC inhibitors, anti-inflammatory agents, and anticancer therapeutics.
A. HDAC Activity Assay
A fluorometric assay can be used to determine the inhibitory activity of the compounds on HDAC enzymes.
Experimental Protocol: Fluorometric HDAC Activity Assay [10][11][12][13]
Materials:
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme (e.g., recombinant human HDAC1, HDAC3, etc.)
-
Assay buffer
-
Developer solution (e.g., trypsin)
-
Test compound (fluorinated butyric acid derivative)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or positive control.
-
Initiation of Reaction: Add the HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
B. NF-κB Reporter Assay
A luciferase reporter assay is a common method to quantify the activation or inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay [14][15][16][17][18]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
Cell culture medium
-
Test compound (fluorinated butyric acid derivative)
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Lysis buffer
-
96-well white microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white microplate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induction: Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activation.
C. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay [19][20][21][22][23]
Materials:
-
Cancer cell lines (e.g., colorectal, breast, pancreatic)
-
Cell culture medium
-
Test compound (fluorinated butyric acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
IV. Quantitative Data Presentation
While specific quantitative data for a wide range of fluorinated butyric acid derivatives is not yet available in the public domain, the following tables are presented as templates for organizing and comparing such data as it becomes available through future research.
Table 1: HDAC Inhibitory Activity of Fluorinated Butyric Acid Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| Compound X | |||
| Compound Y | |||
| Butyric Acid | |||
| Trichostatin A |
Table 2: Anti-inflammatory Activity of Fluorinated Butyric Acid Derivatives
| Compound | NF-κB Inhibition IC50 (µM) | IL-6 Production IC50 (µM) | TNF-α Production IC50 (µM) |
| Compound X | |||
| Compound Y | |||
| Butyric Acid |
Table 3: Anticancer Activity of Fluorinated Butyric Acid Derivatives
| Compound | Cell Line | IC50 (µM) at 48h |
| Compound X | HCT116 (Colon) | |
| MCF-7 (Breast) | ||
| PANC-1 (Pancreatic) | ||
| Compound Y | HCT116 (Colon) | |
| MCF-7 (Breast) | ||
| PANC-1 (Pancreatic) | ||
| Butyric Acid | HCT116 (Colon) | |
| MCF-7 (Breast) | ||
| PANC-1 (Pancreatic) |
V. Conclusion and Future Directions
Fluorinated butyric acid derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in oncology and inflammatory diseases. By leveraging the known biological activities of butyric acid and the advantageous properties conferred by fluorination, it is possible to develop novel drug candidates with enhanced efficacy and improved pharmacokinetic profiles.
The synthesis of compounds like 4-(4-fluorobenzoyl)butyric acid is well-established, providing a foundation for the creation of a diverse library of fluorinated derivatives. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive biological evaluation of these new chemical entities.
Future research should focus on the systematic synthesis and screening of a variety of fluorinated butyric acid derivatives to establish clear structure-activity relationships. Elucidating their specific interactions with HDAC isoforms and their precise effects on inflammatory signaling pathways will be crucial for optimizing their therapeutic potential. As more quantitative data becomes available, a clearer picture of the biological significance of this intriguing class of molecules will emerge, paving the way for the development of next-generation therapeutics.
References
- 1. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]
- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 14. library.opentrons.com [library.opentrons.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 23. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Chiral Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When combined with chirality, these fluorinated building blocks offer a powerful tool for medicinal chemists to fine-tune the properties of drug molecules, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of chiral fluorinated building blocks, their synthesis, key physicochemical properties, and their application in drug discovery, with a focus on practical, data-driven insights.
The Impact of Fluorine in Drug Design
The introduction of fluorine into a drug molecule can have a multitude of effects, including:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus improving the metabolic stability and half-life of a drug.[1][2]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[5][6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be used to modulate the ionization state of a drug and its interaction with its target.[5]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.[7]
Key Chiral Fluorinated Building Blocks
A variety of chiral fluorinated building blocks have been developed and utilized in drug discovery. Some of the most common scaffolds include:
-
Fluorinated Pyrrolidines: (S)-3-Fluoropyrrolidine is a widely used building block in the synthesis of various bioactive compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[8][9]
-
Fluorinated Piperidines: These scaffolds are prevalent in central nervous system (CNS) drug discovery due to their ability to improve blood-brain barrier penetration. They are also found in a range of other therapeutic agents.[10][11]
-
Fluorinated Amino Acids: The incorporation of fluorinated amino acids into peptides can enhance their proteolytic stability and conformational rigidity, making them valuable tools in peptide-based drug discovery.[12][13]
Data Presentation: Physicochemical and Metabolic Properties
The following tables summarize key quantitative data for representative chiral fluorinated building blocks and their impact on drug-like properties.
Table 1: Physicochemical Properties of Selected Chiral Fluorinated Building Blocks
| Building Block | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (S)-3-Fluoropyrrolidine hydrochloride | C₄H₉ClFN | 125.57 | 183-187 |
| (R)-3-Fluoropyrrolidine hydrochloride | C₄H₉ClFN | 125.57 | 183-187 |
| cis-4-Trifluoromethyl-L-proline | C₆H₈F₃NO₂ | 199.13 | >200 (decomposes) |
| 3-Fluoro-4-aminopiperidine dihydrochloride | C₅H₁₃Cl₂FN₂ | 191.08 | Not available |
Data sourced from commercial supplier specifications and publicly available databases.
Table 2: Impact of Fluorination on Metabolic Stability
| Compound Pair | Structure of Non-fluorinated Analog | In Vitro Half-life (t½, min) | Structure of Fluorinated Analog | In Vitro Half-life (t½, min) | Fold Increase in Stability |
| Quinolone Antibacterial | Lomefloxacin | 180 | Fleroxacin | 420 | 2.3 |
| 7-Phenyl-pyrroloquinolinone | 3N-ethyl-7-PPyQ | 30 | 3N-ethyl-7-(2-fluorophenyl)-PPyQ | 25 | 0.83 |
Note: Metabolic stability data can vary significantly based on the experimental conditions (e.g., species of liver microsomes, protein concentration). The data presented here is for comparative purposes. Data adapted from[1][2].
Experimental Protocols
Detailed methodologies for the synthesis of key chiral fluorinated building blocks are crucial for their practical application. Below are representative experimental protocols.
Protocol 1: Asymmetric Synthesis of 3,3-Difluoropyrrolidines via 1,3-Dipolar Cycloaddition
This protocol is adapted from a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with gem-difluorostyrenes.[14]
Materials:
-
Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol)
-
(S)-DTBM-segphos (14.2 mg, 0.012 mmol)
-
Toluene (2.0 mL)
-
KOtBu (0.04 mmol, 0.2 eq.)
-
Imino ester 1 (0.4 mmol, 2.0 eq.)
-
1,1-gem-difluorostyrene 2 (0.2 mmol, 1.0 eq.)
Procedure:
-
In a nitrogen-filled glovebox, dissolve Cu(CH₃CN)₄PF₆ and (S)-DTBM-segphos in toluene and stir at room temperature for 1 hour.
-
Add KOtBu, imino ester 1 , and 1,1-gem-difluorostyrene 2 successively to the reaction mixture.
-
Seal the reaction vessel and heat at 80 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Determine the diastereoselectivity of the crude product by ¹H NMR.
-
Purify the product by flash chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of Fluorinated Piperidines via Heterogeneous Hydrogenation
This protocol describes a general method for the synthesis of fluorinated piperidines from fluorinated pyridines using heterogeneous hydrogenation.[10][15]
Materials:
-
Fluorinated pyridine precursor (1.0 mmol)
-
Methanol (5 mL)
-
Pd/C (10 mol%)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the fluorinated pyridine precursor in methanol, add Pd/C.
-
Place the reaction mixture in a high-pressure reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (50 bar) and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Add Boc₂O to the filtrate and stir at room temperature for 12 hours to protect the piperidine nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-Boc protected fluorinated piperidine.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of utilizing chiral fluorinated building blocks in drug discovery and their potential impact on a key signaling pathway.
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery incorporating chiral fluorinated building blocks.
Hypothetical Kinase Inhibitor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The following sections describe three primary enzymatic strategies: whole-cell bioreduction, asymmetric reduction with an isolated alcohol dehydrogenase, and kinetic resolution using lipase.
Introduction
Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate is a key chiral intermediate used in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of great importance, and enzymatic methods offer a green and efficient alternative to traditional chemical routes. Biocatalysis provides high enantioselectivity under mild reaction conditions, reducing the environmental impact and simplifying downstream processing. This document outlines protocols for three distinct and effective enzymatic approaches to produce the desired (R)-enantiomer.
Data Presentation
The following table summarizes the quantitative data from different enzymatic methods for the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
| Biocatalyst | Method | Substrate | Co-solvent | Temp. (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Saccharomyces uvarum SW-58 (Whole Cells) | Asymmetric Reduction | Ethyl 4,4,4-trifluoroacetoacetate | Dibutylphthalate | 30 | 6.5 | 85.0 | 85.2 (R) |
| Recombinant E. coli expressing Alcohol Dehydrogenase | Asymmetric Reduction | Ethyl 4,4,4-trifluoroacetoacetate | Isopropanol | 30-37 | 7.0-8.0 | >95 | >99 (R) |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Toluene | 45 | N/A | ~50 | >99 (R) |
Signaling Pathways and Experimental Workflows
Reaction Pathway for Asymmetric Reduction
The enzymatic synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate from ethyl 4,4,4-trifluoroacetoacetate proceeds via an asymmetric reduction of the ketone functionality. This is typically achieved using a ketoreductase or an alcohol dehydrogenase that delivers a hydride from a cofactor, such as NADPH or NADH, to one face of the carbonyl group.
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate is a critical transformation in synthetic organic chemistry, providing access to chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This product is a valuable building block for the synthesis of various pharmaceuticals and agrochemicals, where the stereochemistry of the hydroxyl group is crucial for biological activity. This document provides detailed protocols for both biocatalytic and chemocatalytic methods for this enantioselective reduction, along with a summary of key performance data.
Data Presentation
The following table summarizes quantitative data from various reported methods for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.
| Catalyst/Method | Substrate Concentration | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Saccharomyces uvarum SW-58[1] | Not specified | Dibutylphthalate/Water | Optimized | Optimized | 85.0 | 85.2 | R |
| Saccharomyces cerevisiae (Baker's Yeast)[2] | 15 g/L | Water/Sucrose | 30 | 44 | 75 | ~45-51 | R |
| Ru-BINAP Catalyst (Noyori Hydrogenation) | Varies | Ethanol/Methanol | 23-100 | Varies | High | >95 | R or S (depends on BINAP ligand) |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines a general procedure for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using commercially available baker's yeast.[2]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
Procedure:
-
Preparation of the Fermentation Medium: In a suitable flask, dissolve sucrose in tap water to create a fermentation medium. A typical concentration is around 150-200 g of sucrose per liter of water.
-
Yeast Activation: Disperse fresh baker's yeast into the sucrose solution. Use a substantial amount of yeast, for example, 100-150 g per liter of medium.
-
Pre-incubation: Gently stir or shake the yeast suspension at around 30°C for approximately 30-60 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate to the activated yeast suspension. The substrate concentration can be in the range of 1-5 g/L.
-
Reduction Reaction: Incubate the reaction mixture with shaking or stirring at 30°C. Monitor the progress of the reaction by TLC or GC analysis. Reaction times can vary but are typically in the range of 24-48 hours.
-
Work-up:
-
Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography or distillation.
-
Determine the enantiomeric excess of the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, using chiral HPLC or GC.
-
Protocol 2: Chemocatalytic Asymmetric Hydrogenation using a Ru-BINAP Catalyst (Noyori-type Reduction)
This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate using a chiral Ru-BINAP catalyst. The specific BINAP ligand ((R)- or (S)-) will determine the stereochemistry of the product.[3][4]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
[RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂ (or a similar pre-catalyst)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst): The active catalyst can be generated in situ. A common precursor is a Ru(II)-BINAP dihalide complex.[3]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the Ru-BINAP catalyst (e.g., 0.01 to 1 mol% relative to the substrate).
-
Add anhydrous methanol or ethanol as the solvent.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate.
-
-
Hydrogenation:
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 4 to 100 atm).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 25-80°C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows). Reaction times can range from a few hours to over 24 hours depending on the catalyst loading, pressure, and temperature.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel or by distillation.
-
Determine the enantiomeric excess of the resulting ethyl 4,4,4-trifluoro-3-hydroxybutanoate by chiral HPLC or GC.
-
Visualizations
Caption: General experimental workflow for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.
Caption: Comparison of biocatalytic and chemocatalytic pathways for the asymmetric reduction.
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chab.ethz.ch [chab.ethz.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ethz.ch [ethz.ch]
Application Notes and Protocols: (R)-4,4,4-trifluoro-3-hydroxybutanoic acid in Statin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into pharmaceuticals can significantly enhance their metabolic stability, bioavailability, and binding affinity. In the realm of statins, the introduction of a trifluoromethyl group can lead to derivatives with improved pharmacological profiles. (R)-4,4,4-trifluoro-3-hydroxybutanoic acid and its esters are valuable chiral building blocks for the synthesis of these next-generation statins. This document provides detailed protocols for the synthesis of a key precursor, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, via a microbial reduction method, and outlines its application in the synthesis of fluorinated statin analogues.
Application: Synthesis of Fluorinated Statin Side-Chain
The primary application of this compound and its esters is as a chiral precursor for the side chain of synthetic statins. The (3R,5S)-dihydroxy-6,6,6-trifluorohexanoic acid moiety is a common feature in fluorinated statin analogues. The synthesis of this side chain can be achieved through various organic transformations starting from ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
A plausible synthetic pathway involves the chain extension of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, followed by stereoselective reduction of the resulting ketoester to introduce the second stereocenter. This approach mirrors established methods for the synthesis of non-fluorinated statin side chains.
Experimental Protocols
Protocol 1: Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
This protocol details the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using whole cells of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system.[1]
Materials:
-
Saccharomyces uvarum SW-58
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate
-
Glucose
-
Peptone
-
Yeast extract
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Cultivation of Saccharomyces uvarum SW-58:
-
Prepare a medium containing 20 g/L glucose, 10 g/L peptone, and 5 g/L yeast extract.
-
Inoculate the medium with S. uvarum SW-58 and incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Harvest the cells by centrifugation and wash with sterile water.
-
-
Asymmetric Reduction in a Biphasic System:
-
Prepare a reaction mixture consisting of an aqueous phase (phosphate buffer, pH 7.0) and an organic phase (dibutylphthalate). The volume ratio of the aqueous phase to the organic phase should be optimized, with a 1:1 ratio being a good starting point.
-
Suspend the harvested S. uvarum SW-58 cells in the aqueous phase.
-
Dissolve ethyl 4,4,4-trifluoroacetoacetate in the organic phase.
-
Combine the aqueous and organic phases in a sealed flask.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm).
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction, separate the organic phase.
-
The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified from the organic phase by distillation under reduced pressure.
-
Optimization Parameters:
The following parameters were investigated to optimize the reaction, with the optimal conditions leading to the best conversion and enantiomeric excess.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate [1]
| Parameter | Optimal Value | Conversion (%) | Enantiomeric Excess (ee, %) |
| Reaction pH | 7.0 | >80 | >85 |
| Temperature (°C) | 30 | >80 | >85 |
| Shaking Speed (rpm) | 200 | >80 | >85 |
| Aqueous/Organic Phase Ratio | 1:1 | >80 | >85 |
| Biomass/Substrate Ratio | Optimized for max. conversion | 85.0 | 85.2 |
Under the optimal conditions, a product concentration as high as 54.6 g/L was achieved in the organic phase.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and application of the chiral building block.
Logical Relationship of Synthesis Components
Caption: Key components and their relationships in the synthesis process.
Conclusion
The use of this compound and its esters represents a promising strategy for the development of novel fluorinated statins. The provided microbial synthesis protocol for ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate offers an efficient and enantioselective route to this key chiral building block. This method, coupled with established synthetic transformations, opens avenues for the exploration of new statin derivatives with potentially enhanced therapeutic properties. Further research into the incorporation of this building block into various statin scaffolds is warranted to fully realize its potential in drug discovery and development.
References
Application Notes and Protocols: (R)-4,4,4-trifluoro-3-hydroxybutanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid and its derivatives are valuable chiral building blocks in medicinal chemistry. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism. The stereochemistry of the hydroxyl group provides a key handle for the synthesis of complex chiral molecules, allowing for precise control over the three-dimensional structure of the final compound, which is often crucial for biological activity. These application notes provide an overview of its use, quantitative data on relevant processes, and detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a chiral precursor for the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of:
-
Statins: The ethyl ester of this compound is a key intermediate in the synthesis of widely prescribed cholesterol-lowering drugs such as atorvastatin and rosuvastatin. The chiral hydroxyl group is essential for the proper stereochemistry of the final active pharmaceutical ingredient.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs is used for the treatment of type 2 diabetes. Trifluoromethyl-containing building blocks are utilized in the synthesis of novel DPP-4 inhibitors to improve their pharmacokinetic profiles.
-
Fluorinated Analogues of Bioactive Molecules: The trifluoromethyl group can be strategically incorporated into various drug candidates to enhance their properties. This compound serves as a versatile starting material for creating these fluorinated analogues.
Data Presentation
Table 1: Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate is a key step in producing this chiral building block. Microbial synthesis offers an efficient and environmentally friendly approach.
| Parameter | Value | Reference |
| Microorganism | Saccharomyces uvarum SW-58 | [1] |
| Substrate | Ethyl 4,4,4-trifluoroacetoacetate | [1] |
| Product | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | [1] |
| Conversion | 85.0% | [1] |
| Enantiomeric Excess (e.e.) | 85.2% | [1] |
| Optimal pH | Not specified | [1] |
| Optimal Temperature | Not specified | [1] |
| Biphasic System Organic Solvent | Dibutylphthalate | [1] |
| Product Concentration in Organic Phase | 54.6 g/L | [1] |
Table 2: Biological Activity of a Novel DPP-4 Inhibitor Synthesized Using a Trifluoromethyl-Containing Building Block
This table presents the in vitro activity of a novel tricyclic DPP-4 inhibitor, highlighting the potency that can be achieved with molecules incorporating trifluoromethyl groups. While not directly synthesized from this compound, this example illustrates the utility of similar fluorinated chiral building blocks in generating potent enzyme inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Novel Tricyclic Inhibitor (Compound 13, most active isomer) | DPP-4 | 28 ± 1 | [2] |
| Sitagliptin (Reference Compound) | DPP-4 | Not specified in direct comparison | [2] |
| Novel Bicyclic Inhibitor (Compound 24) | DPP-4 | 100 ± 4 | [2] |
| Novel Tricyclic Inhibitor (Compound 31) | DPP-4 | 94 ± 4 | [2] |
Experimental Protocols
Protocol 1: Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
This protocol is based on the methodology described for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum.[1]
1. Materials and Equipment:
-
Saccharomyces uvarum SW-58 cells
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate
-
Aqueous buffer (e.g., phosphate buffer)
-
Shaking incubator
-
Centrifuge
-
Extraction funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for conversion and enantiomeric excess analysis
2. Procedure:
-
Cultivation of Saccharomyces uvarum SW-58: Cultivate the yeast cells in a suitable growth medium according to standard microbiological techniques. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: Prepare a biphasic system in a reaction vessel (e.g., an Erlenmeyer flask). The system consists of an aqueous phase (buffer containing the yeast cells) and an organic phase (dibutylphthalate). The volume ratio of the aqueous to the organic phase should be optimized (e.g., 1:1).
-
Substrate Addition: Dissolve the substrate, ethyl 4,4,4-trifluoroacetoacetate, in the organic phase (dibutylphthalate).
-
Bioconversion: Add the substrate-containing organic phase to the aqueous cell suspension. Place the reaction vessel in a shaking incubator. The reaction conditions (pH, temperature, shaking speed) should be optimized to achieve maximum conversion and enantiomeric excess.[1]
-
Reaction Monitoring: Periodically take samples from the organic phase and analyze the conversion of the substrate and the enantiomeric excess of the product using GC.
-
Work-up: After the reaction is complete, separate the organic phase from the aqueous phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is present in the organic phase.
-
Purification: The product can be purified from the organic phase by distillation under reduced pressure.
Protocol 2: General Procedure for the Synthesis of a DPP-4 Inhibitor Amide Bond Formation
This protocol outlines a general method for the coupling of a carboxylic acid (which could be derived from this compound) with an amine, a common step in the synthesis of DPP-4 inhibitors.
1. Materials and Equipment:
-
This compound derivative (with a protected hydroxyl group if necessary)
-
Amine coupling partner
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate for reaction monitoring
-
Purification system (e.g., flash column chromatography or preparative HPLC)
2. Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid derivative in the anhydrous solvent.
-
Addition of Reagents: Add the amine coupling partner to the solution, followed by the organic base.
-
Activation and Coupling: Add the coupling agent to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl function, perform the deprotection step according to the appropriate literature procedure.
Visualizations
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microbial Resolution of 4,4,4-Trifluoro-3-hydroxybutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microbial-mediated stereoselective synthesis of chiral 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives, which are valuable building blocks in the pharmaceutical industry. The primary method detailed is the asymmetric reduction of a prochiral ketone precursor using whole microbial cells.
Application Note 1: Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate using Saccharomyces uvarum
This section outlines the use of Saccharomyces uvarum for the production of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
Overview
The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate can be efficiently achieved using whole cells of Saccharomyces uvarum SW-58.[1][2] This biotransformation is performed in an aqueous-organic solvent biphasic system, which has been shown to be more efficient than a monophasic aqueous system.[1][2] The organic phase, dibutylphthalate, provides a good balance between biocompatibility and partitioning of the substrate and product.[1][2] This method allows for high product concentrations in the organic phase without the need for co-enzyme addition.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum SW-58 under optimized conditions.[1][2]
| Parameter | Value |
| Microorganism | Saccharomyces uvarum SW-58 |
| Substrate | Ethyl 4,4,4-trifluoroacetoacetate |
| Product | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |
| Conversion | 85.0% |
| Enantiomeric Excess (e.e.) | 85.2% |
| Product Concentration (in organic phase) | 54.6 g/L |
| System | Aqueous-organic solvent biphasic system |
Experimental Workflow
Caption: Workflow for the microbial asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.
Detailed Experimental Protocol
1. Microorganism and Cultivation:
-
Microorganism: Saccharomyces uvarum SW-58.
-
Culture Medium: Prepare a suitable growth medium for yeast, such as YM broth (Yeast Mold Broth).
-
Cultivation: Inoculate the sterile medium with S. uvarum SW-58 and incubate at an appropriate temperature (e.g., 28-30°C) with shaking until the desired cell density is reached (e.g., late logarithmic or early stationary phase).
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) or sterile water and centrifuge again to obtain a wet cell paste.
2. Asymmetric Reduction in a Biphasic System:
-
Reaction Setup:
-
Prepare an aqueous phase (e.g., phosphate buffer at a specific pH).
-
Prepare the organic phase using dibutylphthalate.
-
Combine the aqueous and organic phases in a reaction vessel at a predetermined volume ratio.
-
-
Addition of Biocatalyst and Substrate:
-
Suspend the harvested S. uvarum wet cell paste in the aqueous phase of the biphasic system.
-
Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the organic phase.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at the optimal temperature with a specific shaking speed to ensure adequate mixing of the two phases.
-
The reaction pH, temperature, shaking speed, volume ratio of the aqueous to the organic phase, and the ratio of biomass to substrate should be optimized for best results.[1][2]
-
-
Monitoring the Reaction:
-
Periodically take samples from the organic phase to monitor the progress of the reaction.
-
3. Product Extraction and Analysis:
-
Phase Separation: After the reaction is complete, separate the organic phase from the aqueous phase.
-
Analysis:
-
Analyze the organic phase directly by gas chromatography (GC) to determine the conversion of the substrate and the enantiomeric excess of the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
-
A chiral GC column is required for the determination of enantiomeric excess.
-
Application Note 2: General Strategies for Microbial Resolution of Hydroxy Acids
While the direct microbial resolution of 4,4,4-trifluoro-3-hydroxybutanoic acid has not been extensively reported, general strategies employed for other hydroxy acids can be adapted.
Overview
Microbial resolution of racemic hydroxy acids can be achieved through the enantiospecific degradation of one of the enantiomers by certain microorganisms.[3] This leaves the other enantiomer in high optical purity. Bacteria isolated from soil have been shown to be effective for this purpose.[3] For example, Bacillus freudenreichii and Brevibacterium albidum have been used for the resolution of dl-2-hydroxy-4-methylpentanoic acid.[3]
Logical Relationship for Screening Microorganisms
Caption: Logical workflow for the screening of microorganisms for kinetic resolution.
Screening Protocol Outline
-
Isolation of Microorganisms:
-
Collect soil samples from diverse environments.
-
Use an enrichment culture technique with the racemic 4,4,4-trifluoro-3-hydroxybutanoic acid as the sole carbon source to isolate potential candidate microorganisms.
-
-
Screening for Enantiospecific Degradation:
-
Cultivate the isolated strains in a medium containing the racemic acid.
-
Monitor the disappearance of the substrate and the change in enantiomeric composition over time using chiral analytical techniques (e.g., chiral HPLC or GC of a derivatized sample).
-
-
Optimization:
-
For promising strains, optimize culture and reaction conditions (pH, temperature, aeration, substrate concentration) to maximize the yield and enantiomeric excess of the desired enantiomer.
-
Concluding Remarks
The microbial asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate offers a direct and efficient route to enantiomerically enriched ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. For the resolution of the free acid, further research into screening for microorganisms capable of enantiospecific degradation is a promising avenue. The protocols and data presented here provide a solid foundation for researchers and professionals in the field of drug development to produce these valuable chiral intermediates.
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. | Semantic Scholar [semanticscholar.org]
- 3. Microbial Resolution of α-Hydroxy Acids by Enantiospecifically Dehydrogenating Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid
AI Assistant (Generated)
AFFILIATION:
December 23, 2025
Abstract
This application note provides a detailed protocol and analysis guide for the characterization of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents an estimated ¹H NMR data set based on the analysis of structurally analogous compounds and established spectroscopic principles. The protocol outlines sample preparation, data acquisition parameters, and a discussion of the expected spectral features, including chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals working with fluorinated organic molecules.
Introduction
This compound is a chiral fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the molecule's chemical and biological properties, making its structural confirmation by NMR spectroscopy a critical step in its synthesis and application. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. This note details the expected ¹H NMR spectrum of the title compound, paying close attention to the influence of the chiral center and the electron-withdrawing trifluoromethyl group on the chemical shifts and coupling patterns of the protons.
Predicted ¹H NMR Data
The following table summarizes the estimated ¹H NMR data for this compound. These values are predicted based on data from analogous compounds, including (R)-3-hydroxybutanoic acid, and the known effects of trifluoromethyl substitution.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (J, Hz) |
| H2a | ~2.75 | dd | JH2a-H2b ≈ 17.0, JH2a-H3 ≈ 3.0 |
| H2b | ~2.65 | dd | JH2b-H2a ≈ 17.0, JH2b-H3 ≈ 9.0 |
| H3 | ~4.50 | qd | JH3-H2a/b ≈ 3.0, 9.0, 3JH-F ≈ 7.0 |
| OH | variable (broad s) | s | - |
| COOH | variable (broad s) | s | - |
Note: The chemical shifts of the hydroxyl (OH) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets.
Spectral Interpretation
The chiral center at C3 renders the two protons on C2 (H2a and H2b) diastereotopic. This means they are in different chemical environments and are expected to have distinct chemical shifts and couplings to the adjacent proton (H3). They will appear as a pair of doublets of doublets (dd), often referred to as an ABX system.
The proton at C3 (H3) is expected to be significantly deshielded due to the adjacent electron-withdrawing trifluoromethyl group and the hydroxyl group. Its signal is predicted to be a quartet of doublets (qd) due to coupling with the three fluorine atoms of the CF₃ group (quartet) and the two diastereotopic protons on C2 (doublets).
Experimental Protocol
This section provides a general protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
For samples in D₂O, a small amount of a suitable internal standard such as DSS or TSP can be added for referencing. For organic solvents, tetramethylsilane (TMS) is a common internal standard.
-
Transfer the solution to a clean, 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiment: A standard 1D proton NMR experiment.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Visualizations
Caption: Molecular structure of this compound with key proton environments labeled.
Caption: A simplified workflow for the ¹H NMR analysis of small organic molecules.
Application Note: GC-MS Protocol for the Analysis of Trifluoromethylated Organic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylated organic acids are a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability. Accurate and sensitive quantification of these compounds in various matrices is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, due to the polar and often non-volatile nature of organic acids, a derivatization step is essential to improve their volatility and chromatographic performance.[1][2][3] This application note provides a detailed protocol for the analysis of trifluoromethylated organic acids using GC-MS following derivatization.
Principle
To make trifluoromethylated organic acids amenable to GC-MS analysis, their polar carboxyl groups must be converted into less polar, more volatile derivatives.[1][3] This is typically achieved through chemical derivatization. Common methods include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, or esterification.[3][4] Trifluoroacetic anhydride (TFAA) can also be used, which reacts with hydroxyl and amino groups, and in this context, is a potent reagent for esterification of the carboxylic acid, enhancing volatility.[5][6][7] Following derivatization, the sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and interactions with the chromatographic column, and then detected and quantified by the mass spectrometer.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), hexane, methanol, ethyl acetate, acetonitrile, pyridine (anhydrous) (all GC grade or higher)[8]
-
Derivatization Reagents:
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a homologous trifluoromethylated organic acid).
-
Apparatus:
2. Sample Preparation
-
Extraction: Extract the trifluoromethylated organic acids from the sample matrix using a suitable organic solvent. The choice of solvent will depend on the sample type (e.g., biological fluid, reaction mixture). For aqueous samples, a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane is recommended.
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50 °C).[5] It is critical to remove all water and protic solvents as they can interfere with the derivatization reaction.[4]
-
Reconstitution: Reconstitute the dried residue in an appropriate aprotic solvent (e.g., 100 µL of dichloromethane or acetonitrile) before proceeding to derivatization.
3. Derivatization Protocol (TFAA Method)
This protocol uses Trifluoroacetic Anhydride (TFAA) for derivatization.
-
To the reconstituted sample in a GC vial, add the internal standard.
-
Add 200 µL of anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.[5]
-
Add 100 µL of TFAA.[5]
-
Cap the vial tightly and vortex thoroughly.
-
Heat the mixture at 70 °C for 1 hour in a heating block.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
GC-MS Analysis
1. Instrument Parameters
The following parameters can be used as a starting point and should be optimized for the specific analytes and instrument.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[5] |
| Injector | Splitless mode |
| Injector Temp. | 270 °C[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temp: 70 °C, hold for 2 minRamp 1: 20 °C/min to 130 °CRamp 2: 5 °C/min to 250 °CRamp 3: 10 °C/min to 300 °C, hold for 5 min[5] |
| MS System | Agilent 7200 Q-TOF or equivalent quadrupole MS |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[5] |
| Source Temp. | 230 °C[5] |
| Quadrupole Temp. | 150 °C[5] |
| Scan Range | m/z 50-600[5] |
2. Data Analysis
-
Identification: Identify the derivatized trifluoromethylated organic acids by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: Generate a calibration curve using known concentrations of the standards. Quantify the analytes in the samples by integrating the peak areas of characteristic ions and comparing them to the calibration curve, normalized to the internal standard.
Data Presentation
Table 1: Representative Quantitative Data for Derivatized Trifluoromethylated Organic Acids
| Analyte | Derivatization Method | Expected Retention Time (min) | Characteristic m/z Ions | Limit of Detection (LOD) (ng/mL) |
| Trifluoroacetic Acid | TFAA Ester | ~ 5.2 | 69, 113, 142 | 5 |
| 3-(Trifluoromethyl)benzoic Acid | TMS Ester | ~ 12.8 | 247, 262 (M+) | 2 |
| 4,4,4-Trifluorobutyric Acid | TMS Ester | ~ 8.5 | 199, 214 (M+) | 3 |
| Trifluoromethanesulfonic Acid | Methyl Ester | ~ 7.1 | 69, 133, 164 (M+) | 10 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. gcms.cz [gcms.cz]
- 10. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
Application Notes and Protocols: (R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4,4,4-trifluoro-3-hydroxybutanoic acid and its ester derivatives are valuable chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives as chiral precursors in the synthesis of complex molecules, with a focus on the preparation of key intermediates for active pharmaceutical ingredients (APIs).
Applications of this compound Derivatives
The primary application of this compound and its esters lies in their conversion to other chiral synthons. A prominent example is their use in the synthesis of chiral β-amino acids, which are crucial components of numerous pharmaceuticals. One of the most notable applications is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Key Synthetic Transformations:
-
Asymmetric Reduction: Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate is commonly synthesized via the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. This can be achieved using biocatalytic methods, for instance, with yeast strains like Saccharomyces uvarum, or through catalytic hydrogenation using chiral metal complexes.
-
Conversion to β-Amino Acids: The hydroxyl group of (R)-4,4,4-trifluoro-3-hydroxybutanoate can be converted to an amino group through various synthetic routes, including Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.
-
Elaboration to Pharmaceutical Intermediates: The resulting chiral trifluoromethylated β-amino acid serves as a key intermediate that can be further elaborated to form complex drug molecules like Sitagliptin.
Quantitative Data Summary
The following tables summarize the quantitative data for key synthetic steps involving this compound derivatives.
Table 1: Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate
| Catalyst/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | [1] |
| Rh(I)/tBu JOSIPHOS | Dehydrositagliptin | Sitagliptin | >99 | >99.9 | [2] |
Table 2: Enantioselective Synthesis of a Sitagliptin Precursor via Aza-Michael Addition
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Aza-Michael Addition | tert-butyl β-naphthylmethoxycarbamate, (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Aza-Michael adduct | - | 96 | [3] |
| Amide Coupling | Hydrolyzed Aza-Michael adduct, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine | Amide intermediate | 83 (from hydrolyzed adduct) | - | [3] |
| Hydrogenolysis & Deprotection | Amide intermediate | (R)-Sitagliptin | - | - | [3] |
| Overall | - | (R)-Sitagliptin | 41 | 96 | [3] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate using Saccharomyces uvarum
This protocol describes the biocatalytic reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.
Materials:
-
Saccharomyces uvarum SW-58 cells
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate
-
Aqueous buffer (e.g., phosphate buffer, pH optimized)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Cultivation of Microorganism: Cultivate Saccharomyces uvarum SW-58 in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a reaction vessel, prepare a biphasic system consisting of an aqueous buffer phase and an organic phase (dibutylphthalate).
-
Addition of Reactants: Suspend the harvested yeast cells in the aqueous phase. Dissolve the substrate, ethyl 4,4,4-trifluoroacetoacetate, in the organic phase. Add glucose to the aqueous phase.
-
Reaction Conditions: Incubate the reaction mixture in a shaker at an optimized temperature and shaking speed. Monitor the progress of the reaction by periodically analyzing samples from the organic phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified from the organic phase by distillation or column chromatography.
-
Analysis: Determine the conversion and enantiomeric excess of the product using chiral GC or HPLC.
Protocol 2: Synthesis of a Chiral β-Amino Acid Intermediate for Sitagliptin
This protocol outlines a synthetic route to a key chiral β-amino acid intermediate starting from a precursor derivable from this compound. The example is based on an enantioselective aza-Michael addition approach.[3]
Materials:
-
(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one
-
tert-butyl β-naphthylmethoxycarbamate
-
Quinine-derived C(9)-urea ammonium catalyst
-
Potassium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Aza-Michael Addition:
-
To a solution of (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one and tert-butyl β-naphthylmethoxycarbamate in dichloromethane, add the quinine-derived C(9)-urea ammonium catalyst.
-
Add 50% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the aza-Michael adduct.
-
-
Baeyer-Villiger Oxidation:
-
Dissolve the aza-Michael adduct in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) and stir the reaction at room temperature.
-
Upon completion, quench the reaction and purify the product to obtain the corresponding 4-methoxyphenyl ester.
-
-
Hydrolysis and Amide Coupling:
-
Hydrolyze the ester under basic conditions (e.g., lithium hydroxide in a mixture of THF and water).
-
Couple the resulting carboxylic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Deprotection:
-
Perform hydrogenolysis to remove the β-naphthylmethoxy group.
-
Finally, remove the Boc protecting group under acidic conditions to yield (R)-Sitagliptin.
-
Visualizations
Caption: General synthetic workflow using this compound derivatives.
Caption: Simplified pathway for the enantioselective aza-Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for Diastereoselective Sublimation in Hydroxy Acid Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastereoselective sublimation is an emerging, solvent-free technique for the purification of chiral compounds, including hydroxy acids. This method leverages the different physicochemical properties of diastereomers, specifically their varying sublimation rates, to achieve separation. The underlying principle is the phenomenon of "Self-Disproportionation of Enantiomers" (SDE), where a non-racemic mixture of a chiral compound can spontaneously separate into fractions that are enriched and depleted in one of the enantiomers upon phase change.[1] This technique presents a greener alternative to traditional methods like fractional crystallization or chromatography, which often require significant amounts of solvents.[1]
In the context of diastereomeric mixtures of hydroxy acids, the difference in crystal lattice energies and intermolecular interactions between the diastereomers can lead to a notable difference in their vapor pressures. The diastereomer with the higher vapor pressure will sublimate more readily, allowing for its separation from the less volatile diastereomer. This application note provides a detailed protocol for employing diastereoselective sublimation for the purification of hydroxy acids, along with relevant data and workflow visualizations. While the field is still developing standardized procedures, the following protocols and data provide a strong starting point for researchers.[1]
Quantitative Data Summary
The efficiency of diastereoselective sublimation is dependent on the difference in volatility between the diastereomers. While extensive quantitative data for a wide range of hydroxy acids is not yet available in the literature, studies on related chiral compounds demonstrate the potential of this technique. For instance, research on α-(trifluoromethyl)-lactic acid, a fluorinated hydroxy acid, has shown a significant difference in the sublimation pressures between its racemic and enantiomerically pure forms.[2]
| Compound | Form | Relative Volatility/Vapor Pressure Increase | Implication for Purification |
| α-(trifluoromethyl)-lactic acid | Racemic Crystals | 38% higher volatility than enantiomerically pure crystals[2] | The racemic form will sublimate faster, enriching the residue in the excess enantiomer. |
| α-(trifluoromethyl)-lactic acid | Sublimation Eutectic | 55% higher vapor pressure than enantiomerically pure crystals[2] | The eutectic mixture has the highest volatility, indicating its preferential sublimation. |
This data indicates that for a scalemic mixture of α-(trifluoromethyl)-lactic acid with an enantiomeric excess (ee) above a certain point (the eutectic composition), sublimation will preferentially remove the racemic form, thereby increasing the enantiomeric excess of the remaining solid.[2]
Experimental Workflow
The overall process of diastereoselective sublimation for the purification of a hydroxy acid mixture can be visualized as follows:
Detailed Experimental Protocol
This protocol provides a general procedure for the diastereoselective sublimation of a solid hydroxy acid mixture. The precise temperature and pressure conditions will need to be optimized for the specific compound.
Materials and Equipment:
-
Diastereomeric mixture of the hydroxy acid (solid, finely ground)
-
Vacuum sublimation apparatus (including a flask for the sample, a cold finger condenser, and a vacuum adapter)
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath with a magnetic stirrer
-
Thermometer or thermocouple
-
Analytical balance
-
Schlenk line or similar vacuum/inert gas manifold
-
Analytical instrumentation for determining diastereomeric ratio (e.g., HPLC with a chiral column, chiral GC, or NMR with a chiral shift reagent)
Procedure:
-
Sample Preparation:
-
Ensure the hydroxy acid mixture is completely dry, as residual solvent can interfere with the sublimation process. Dry the sample under high vacuum for several hours before proceeding.
-
Grind the solid into a fine powder to increase the surface area for sublimation.
-
Accurately weigh the starting material.
-
Take a small, representative sample of the starting material to determine the initial diastereomeric ratio.
-
-
Apparatus Setup:
-
Place the finely ground hydroxy acid mixture at the bottom of the sublimation flask.
-
Carefully insert the cold finger into the sublimation apparatus, ensuring there is no contact between the cold finger and the sample.
-
Lightly grease the joints of the apparatus with a suitable high-vacuum grease to ensure a good seal.
-
Connect the sublimation apparatus to a cold trap and then to a high-vacuum pump.
-
-
Sublimation:
-
Start the coolant flow through the cold finger.
-
Slowly evacuate the apparatus using the high-vacuum pump. A pressure in the range of 10⁻² to 10⁻³ mbar is typically a good starting point, but the optimal pressure will depend on the volatility of the compound.
-
Once the desired vacuum is reached, begin to heat the sublimation flask gently using a heating mantle or oil bath.
-
Increase the temperature gradually while monitoring the sample and the cold finger. The optimal temperature is just below the melting point of the diastereomeric mixture at the operating pressure.
-
Observe the deposition of crystals of the more volatile diastereomer on the surface of the cold finger.
-
Continue the sublimation for a predetermined time or until a sufficient amount of sublimate has collected. The duration can range from a few hours to overnight, depending on the scale and the compound's properties.
-
-
Fraction Collection:
-
Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
After the apparatus has cooled, slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen or argon.
-
Turn off the coolant to the cold finger and carefully remove it from the apparatus.
-
Scrape the sublimed crystals from the cold finger onto a pre-weighed watch glass. This is the sublimate fraction , which is enriched in the more volatile diastereomer.
-
Carefully collect the remaining solid from the bottom of the sublimation flask. This is the residue fraction , which is enriched in the less volatile diastereomer.
-
Weigh both the sublimate and the residue to determine the mass balance.
-
-
Analysis:
-
Analyze the diastereomeric ratio of both the sublimate and the residue using an appropriate analytical technique (e.g., chiral HPLC, chiral GC, or NMR).
-
Calculate the diastereomeric excess (d.e.) for each fraction and compare it to the initial d.e. to determine the efficiency of the separation.
-
Signaling Pathway/Logical Relationship Diagram
The success of diastereoselective sublimation is contingent on the interplay of several physicochemical properties and experimental parameters. The following diagram illustrates these relationships.
Conclusion
Diastereoselective sublimation is a powerful, yet underexplored, technique for the purification of hydroxy acids and other chiral molecules. It offers a sustainable and efficient alternative to conventional methods. Successful implementation requires careful control of experimental parameters, particularly temperature and pressure, which must be optimized for each specific system. The provided protocols and data serve as a foundational guide for researchers and professionals in drug development to explore and adapt this promising purification technology. Further research is warranted to establish a broader database of quantitative data and standardized protocols for a wider range of hydroxy acids.
References
Troubleshooting & Optimization
optimizing reaction conditions for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve two main strategies:
-
Enzymatic Asymmetric Reduction: This is a widely used method that involves the asymmetric reduction of a prochiral ketone, typically ethyl 4,4,4-trifluoroacetoacetate, using a carbonyl reductase enzyme or whole-cell biocatalyst like Saccharomyces uvarum.[1] This method is favored for its high enantioselectivity.
-
Chemical Resolution: This method involves the synthesis of a racemic mixture of 4,4,4-trifluoro-3-hydroxybutanoic acid, followed by resolution using a chiral resolving agent, such as l-phenylethylamine, to separate the desired (R)-enantiomer from the (S)-enantiomer through crystallization.[2]
Q2: What is the typical starting material for the enzymatic synthesis?
A2: The most common starting material for the enzymatic synthesis of this compound is ethyl 4,4,4-trifluoroacetoacetate.[1] This substrate is then reduced to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, which is subsequently hydrolyzed to the final acid product.
Q3: Why is a biphasic (aqueous-organic) system sometimes used in the enzymatic reduction?
A3: A biphasic system can be more efficient than a monophasic aqueous system for several reasons.[1] The organic phase can dissolve a higher concentration of the substrate and product, which can alleviate substrate and product inhibition of the enzyme. This can lead to higher product concentrations and improved conversion rates.[1] For example, using dibutylphthalate as the organic solvent has been shown to provide a good balance between biocompatibility and partitioning of the substrate and product.[1]
Q4: What are the critical parameters to control during the enzymatic reduction?
A4: Several factors significantly influence the conversion and initial reaction rate of the enzymatic reduction. These include reaction pH, temperature, shaking speed (for adequate mixing), the volume ratio of the aqueous to the organic phase, and the ratio of biomass (or enzyme) to the substrate.[1] While these factors have a strong effect on the reaction rate and conversion, they typically have a minor effect on the enantiomeric excess of the product.[1]
Troubleshooting Guides
Issue 1: Low Conversion Rate in Enzymatic Reduction
| Possible Cause | Troubleshooting Step |
| Sub-optimal pH | Verify and adjust the pH of the aqueous phase. The optimal pH can be enzyme-specific, but a good starting point is often around pH 7.0.[3] |
| Incorrect Temperature | Ensure the reaction is running at the optimal temperature for the specific enzyme or biocatalyst. For many carbonyl reductases, this is around 30°C.[3] |
| Poor Mixing | Increase the shaking or stirring speed to ensure adequate mixing of the aqueous and organic phases (if using a biphasic system) and to improve mass transfer. |
| Enzyme Inhibition | High concentrations of the substrate or product can inhibit the enzyme. Consider using a biphasic system to reduce the concentration of inhibitory species in the aqueous phase.[1] Fed-batch or continuous feeding of the substrate can also be effective. |
| Insufficient Cofactor Regeneration | The carbonyl reductase requires a cofactor (typically NADPH or NADH) for the reduction. If using a purified enzyme, ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase.[3] For whole-cell systems, ensure sufficient glucose is available for the cells to regenerate the cofactor. |
| Low Enzyme Activity or Concentration | Increase the amount of biocatalyst (whole cells) or purified enzyme in the reaction mixture. Also, verify the activity of your enzyme stock. |
Issue 2: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Selection | Ensure you are using a stereoselective carbonyl reductase that is known to produce the desired (R)-enantiomer with high enantiomeric excess. Different enzymes can have different stereoselectivities.[3] |
| Presence of Competing Enzymes | If using a whole-cell biocatalyst, there may be other endogenous enzymes that produce the undesired (S)-enantiomer. Consider using a purified enzyme or an engineered microbial strain where competing enzyme activities have been eliminated. |
| Racemization of Product | Although less common under typical enzymatic conditions, ensure the reaction conditions (e.g., extreme pH or temperature) are not causing racemization of the product. |
Data Presentation
Table 1: Optimized Conditions for Enzymatic Reduction of Ethyl 4,4,4-trifluoroacetoacetate
| Parameter | Optimal Value | Reference |
| Biocatalyst | Saccharomyces uvarum SW-58 | [1] |
| System | Aqueous-dibutylphthalate biphasic system | [1] |
| pH | 6.5 | [1] |
| Temperature | 30°C | [1] |
| Shaking Speed | 200 rpm | [1] |
| Aqueous to Organic Phase Ratio | 1:2 (v/v) | [1] |
| Biomass to Substrate Ratio | 1:4 (g/g) | [1] |
| Result | ||
| Conversion | 85.0% | [1] |
| Enantiomeric Excess (ee) | 85.2% | [1] |
| Product Concentration (in organic phase) | 54.6 g/L | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
This protocol is based on the whole-cell biocatalysis method using Saccharomyces uvarum.[1]
1. Materials:
-
Saccharomyces uvarum SW-58 cells
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dibutylphthalate (or other suitable organic solvent)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Glucose (for whole-cell systems)
-
Reaction vessel (e.g., shaker flask)
2. Procedure:
-
Prepare the aqueous phase by dissolving glucose in the phosphate buffer.
-
Add the Saccharomyces uvarum cells to the aqueous phase to create a cell suspension.
-
Prepare the organic phase by dissolving the ethyl 4,4,4-trifluoroacetoacetate in dibutylphthalate.
-
Combine the aqueous and organic phases in the reaction vessel at the desired volume ratio (e.g., 1:2 v/v).
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for the desired reaction time.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Once the reaction is complete, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified from the organic phase by methods such as distillation or chromatography.
Protocol 2: Hydrolysis to this compound
1. Materials:
-
Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
-
Aqueous base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
2. Procedure:
-
Dissolve the ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in a suitable solvent.
-
Add the aqueous base or acid to the solution to catalyze the hydrolysis of the ester.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).
-
Acidify the reaction mixture (if a base was used for hydrolysis) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by crystallization or sublimation.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion rates in enzymatic synthesis.
References
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chiral Trifluoromethyl Compounds
Welcome to the technical support center for the synthesis of chiral trifluoromethyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing chiral trifluoromethyl compounds?
A1: Researchers often face several challenges, including achieving high enantioselectivity and diastereoselectivity, low reaction yields, and difficulties with catalyst selection and handling.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can also impact the reactivity of substrates and intermediates.[3][4]
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: The solvent can have a significant impact on the enantioselectivity of the reaction. For instance, in the hydrogenation of trifluoromethyl-substituted imines, non-nucleophilic alcohols like trifluoroethanol are crucial to prevent solvent addition to the electrophilic imine.[5] In other cases, using solvents like PhCF3 has been shown to slightly improve enantioselectivity in asymmetric hydrogenation.[6] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.[7]
Q3: What is the role of temperature in controlling the stereoselectivity of the reaction?
A3: Lowering the reaction temperature can often improve stereoselectivity.[7][8] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the desired stereoisomer.[7]
Q4: How critical is the purity of reagents and the reaction atmosphere?
A4: Ensuring that all reagents and solvents are scrupulously dried is critical, as moisture can deactivate catalysts and lead to undesirable side reactions, ultimately lowering both yield and stereoselectivity.[5][7] Many catalysts used in these syntheses are air- or moisture-sensitive and must be handled under an inert atmosphere.[7]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands. The structure of the catalyst, including steric and electronic properties, is a critical determinant of stereoselectivity.[5][6] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly influence the transition state. A solvent screening should be performed to identify the optimal medium for the reaction.[5][6][7] |
| Reaction Temperature Too High | Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing reaction pathways.[7][8] |
| Racemization of Product | The trifluoromethyl group can facilitate racemization.[5] Consider if the work-up or purification conditions are contributing to the loss of enantiopurity. |
| Impure Starting Materials | Ensure the stereochemical purity of your starting materials, as this can directly impact the stereochemical outcome of the reaction.[9] |
Problem 2: Poor Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inactive or Decomposed Catalyst | Ensure the catalyst is properly activated and handled under an inert atmosphere if it is sensitive to air or moisture.[7] Consider increasing catalyst loading if necessary, though this should be optimized.[6] |
| Undesirable Side Reactions | Side reactions such as elimination or decomposition can reduce the yield.[7] Analyze the reaction mixture to identify byproducts and adjust conditions (e.g., use a milder base, different temperature) to minimize their formation. |
| Low Substrate Reactivity | The electronic and steric properties of the substrate may hinder the reaction. Modification of the substrate or exploring a different synthetic route might be necessary.[5][7] |
| Inefficient Trifluoromethylating Agent | The choice of the trifluoromethylating reagent is crucial. Reagents like Ruppert-Prakash reagent (TMSCF3) are commonly used but require an initiator.[2] Electrophilic trifluoromethylating agents are also an option.[10] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7] If the reaction stalls, consider adding more reagent or catalyst. |
Data Summary
Table 1: Optimization of Catalytic Asymmetric Hydrogenation of a CF3-Containing Olefin [6]
| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Solvent | Yield (%) | ee (%) |
| 1 | D (1.0) | 10 | CH₂Cl₂ | >99 | 93 |
| 2 | D (0.5) | 10 | CH₂Cl₂ | >99 | 93 |
| 3 | D (0.5) | 5 | CH₂Cl₂ | >99 | 93 |
| 4 | D (0.5) | 5 | PhCF₃ | >99 | 94 |
| 5 | E (0.5) | 5 | PhCF₃ | >99 | 93 |
| 6 | F (0.5) | 5 | PhCF₃ | >99 | 95 |
| 7 | G (0.5) | 5 | PhCF₃ | >99 | 96 |
| 8 | H (0.5) | 5 | PhCF₃ | 17 | 90 |
Table 2: Enantioselective α-Trifluoromethylation of Aldehydes [9]
| Entry | Aldehyde Substituent | Yield (%) | ee (%) |
| 1 | n-Hexyl | 79 | 99 |
| 2 | (CH₂)₂OPh | 72 | 95 |
| 3 | (CH₂)₃N(Boc)₂ | 86 | 97 |
| 4 | (CH₂)₂CO₂Et | 78 | 98 |
| 5 | Cyclohexyl | 73 | 90 |
| 6 | Benzyl | 61 | 93 |
| 7 | Isopropyl | 75 | 97 |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Hydrogenation of a β,β-Disubstituted Olefin[6]
-
Preparation: In a glovebox, add the E-substrate (0.15 mmol) and the catalyst (0.5 mol%) to a vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the specified solvent (1.5 mL, e.g., PhCF₃).
-
Reaction Setup: Seal the vial and transfer it to an autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 5 bar H₂).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Analysis: Determine the enantiomeric excess (ee) by SFC or GCMS using a chiral stationary phase.
Protocol 2: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis[9]
-
Reaction Setup: To a vial, add the photocatalyst (e.g., Ru(bpy)₃Cl₂), the chiral amine organocatalyst, and the trifluoromethylating agent (e.g., CF₃I).
-
Reagent Addition: Add the aldehyde substrate and the appropriate solvent.
-
Initiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at the specified temperature (e.g., -20 °C).
-
Reaction: Stir the mixture under irradiation for the required time to achieve full conversion.
-
Work-up: Quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash chromatography.
-
Analysis: The enantiomeric excess of the product can be determined by chiral GC analysis of the corresponding alcohol after reduction.
Diagrams
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Caption: Troubleshooting Low Enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
troubleshooting byproduct formation in fluorinated acid synthesis
Welcome to the technical support center for the synthesis of fluorinated acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the formation of byproducts, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed during the synthesis of fluorinated carboxylic acids?
A1: Byproduct formation is a common challenge in fluorinated acid synthesis and can be broadly categorized based on the reaction type. In nucleophilic fluorination , common side reactions include elimination to form alkenes, especially at higher temperatures or in the presence of a strong base.[1] Rearrangements can also occur, particularly if the reaction proceeds through an SN1-type mechanism.[1] For electrophilic fluorination , especially with electron-rich aromatic substrates, issues like low ortho/para selectivity and dearomatization can be problematic.[2] Over-fluorination, leading to difluorinated or polyfluorinated byproducts, is another potential issue.[3] Additionally, protodeborylation can be a major side reaction when using aryl boronate esters.[4]
Q2: How does the choice of fluorinating agent impact byproduct formation?
A2: The choice of fluorinating agent is critical and significantly influences the byproduct profile. Reagents are broadly classified as nucleophilic or electrophilic.
-
Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective for deoxyfluorination but can promote elimination and rearrangement byproducts, especially at elevated temperatures.[1] Newer reagents like PyFluor have been developed to minimize the formation of elimination side products.[5]
-
Electrophilic Fluorinating Agents: N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are highly selective and stable, making them suitable for late-stage functionalization.[2][6] However, their reactivity can be highly dependent on the substrate and reaction conditions, and they can sometimes act as oxidants, leading to undesired side reactions.[7]
Q3: What is the impact of residual water on fluorination reactions?
A3: Many fluorinating reagents are highly sensitive to moisture.[8] For instance, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions can be deactivated by water.[8] Some electrophilic reagents can also react with water. While rigorously dry conditions are generally recommended, controlled addition of water can sometimes be beneficial. For example, in certain catalytic fluorinations of dienamines, the addition of water has been shown to significantly shorten reaction times, although excessive water can decrease enantiomeric excess.[9]
Troubleshooting Guide
This guide addresses specific issues that can lead to byproduct formation during fluorinated acid synthesis.
Problem 1: Formation of Elimination Byproducts (Alkenes)
Possible Causes:
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[1]
-
Strong Base: The presence of a strong base can promote E2 elimination.[1]
-
Sterically Hindered Substrate: Increased steric hindrance can make substitution more difficult, favoring elimination.
-
Choice of Fluorinating Reagent: Some reagents are more prone to causing elimination.
Solutions:
-
Lower the reaction temperature.
-
Use a non-nucleophilic, sterically hindered base if a base is required.[1]
-
Consider using a milder fluorinating reagent, such as PyFluor, which is known to produce less elimination byproduct compared to DAST.[5]
-
If starting from an alcohol, converting it to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride source may be beneficial.[1]
Problem 2: Observation of Rearrangement Products
Possible Causes:
-
SN1-type Mechanism: Reagents that favor an SN1-type mechanism are more likely to lead to rearrangements through carbocationic intermediates.[1]
-
Unstable Substrate: The substrate itself may be prone to rearrangement under the reaction conditions.
-
High Reaction Temperature: Higher temperatures can provide the energy needed for molecular rearrangements.
Solutions:
-
Choose a fluorinating reagent and conditions that favor an SN2 mechanism.
-
Lower the reaction temperature to minimize the likelihood of rearrangements.
-
If possible, modify the substrate to be less prone to rearrangement.
Problem 3: Over-fluorination (e.g., difluorinated byproducts)
Possible Causes:
-
Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to multiple fluorination events.
-
Highly Reactive Substrate: Electron-rich substrates can be particularly susceptible to over-fluorination.[7]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of over-fluorinated products.
Solutions:
-
Carefully control the stoichiometry of the fluorinating agent. A smaller excess may be sufficient.[10]
-
Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired product is formed.[8]
-
For highly reactive substrates, consider using a less reactive fluorinating agent or milder reaction conditions.
Data Summary
The following table summarizes the impact of different fluorinating reagents on byproduct formation in the deoxyfluorination of alcohols.
| Fluorinating Reagent | Common Byproducts | Key Considerations |
| DAST | Elimination products, rearrangement products | Can be unstable at higher temperatures; sensitive to moisture.[1] |
| Deoxo-Fluor | Similar to DAST, but often with fewer elimination byproducts | Thermally more stable than DAST.[1] |
| PyFluor | Minimal formation of elimination side products | Inexpensive and thermally stable.[5] |
| Selectfluor® | Can act as an oxidant leading to various side products | Highly selective and stable N-F reagent.[2][6][7] |
| NFSI | Can lead to N-S bond cleavage byproducts | Effective N-F reagent.[3] |
Experimental Protocols
General Protocol for Deoxyfluorination of a Cycloheptanol Derivative using DAST
This protocol is adapted from a general procedure for the deoxyfluorination of cycloheptanols.[1]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cycloheptanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common byproduct formation in fluorinated acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Water Addition on a Catalytic Fluorination of Dienamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Hygroscopic Chiral Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hygroscopic chiral acids. The inherent challenges of separating enantiomers are often compounded by the hygroscopic nature of these molecules, leading to issues with handling, crystallization, and analytical consistency.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of hygroscopic chiral acids so challenging?
A1: The primary challenge is twofold. First, as chiral molecules, the acid exists as a pair of enantiomers which have identical physical properties (like solubility and melting point) in an achiral environment, making them difficult to separate.[1][2] Second, their hygroscopic nature means they readily absorb moisture from the atmosphere. This absorbed water can interfere with purification processes like crystallization by acting as a solvent or anti-solvent, and it can make the final product difficult to handle, leading to clumping, oiling out, or inaccurate weighing.[3]
Q2: What are the main strategies for separating the enantiomers of a chiral acid?
A2: The most common methods are:
-
Diastereomeric Salt Resolution: This involves reacting the racemic acid with a pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[1][4] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[4][5] The desired enantiomer is then recovered by breaking the salt.[1]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[2][6][7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used methods.[8][9]
Q3: How does hygroscopicity specifically affect the diastereomeric salt resolution process?
A3: Absorbed moisture can significantly impact crystallization. It can alter the solubility of the diastereomeric salts, potentially preventing crystallization altogether or causing the formation of an oil instead of solid crystals. It can also be incorporated into the crystal lattice, affecting the purity and stability of the isolated salt. Therefore, strict control of moisture using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: What analytical methods are used to determine the success of the purification?
A4: To assess purity, especially enantiomeric purity, several techniques are employed:
-
Chiral HPLC or Chiral SFC: These are the primary methods for determining the enantiomeric excess (ee) of the purified acid.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral solvating agents, NMR can be used to distinguish between enantiomers.
-
Optical Rotation: While a traditional method for assessing chirality, it is less accurate for precise purity determination compared to chromatographic techniques.[11]
-
Mass Spectrometry (MS): When coupled with a chiral separation technique like LC-MS, it can confirm the identity and purity of the enantiomers.[12]
Troubleshooting Guides
Troubleshooting: Diastereomeric Salt Resolution & Crystallization
Q: My diastereomeric salt will not crystallize from solution; it has oiled out or remains fully dissolved. What should I do?
A: This is a common and frustrating issue, often related to solvent choice and supersaturation.
-
Possible Cause: The solvent system is not optimal. The salt may be too soluble, or the presence of absorbed water is inhibiting crystallization.
-
Recommended Solutions:
-
Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is the most effective approach to find conditions where one diastereomeric salt is significantly less soluble than the other.[8][13]
-
Use Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to the solution to induce precipitation.
-
Control Moisture: Ensure all solvents are rigorously dried (e.g., using molecular sieves) and perform the crystallization under an inert atmosphere.
-
Seeding: If a few crystals of the desired salt are available, add them to the solution to initiate crystallization. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.[14]
-
Concentration & Temperature: Slowly concentrate the solution by evaporating the solvent. Alternatively, if solubility decreases significantly at lower temperatures, cool the solution slowly.[14]
-
Q: The enantiomeric excess (ee) of my final product is low after liberating the acid from the salt. Why?
A: Low ee suggests that the separation of the diastereomeric salts was incomplete or that racemization occurred.
-
Possible Cause: Incomplete separation of diastereomers; the crystallized salt was not pure.
-
Recommended Solution: Perform one or more recrystallizations of the diastereomeric salt to improve its purity before proceeding to the salt-breaking step.[5]
-
Possible Cause: Racemization occurred during the salt formation or, more likely, the salt-breaking step.
-
Recommended Solution: The conditions used to liberate the free acid (e.g., adding a strong acid or base) might be too harsh. Use milder acidic or basic conditions and keep the temperature low (e.g., use an ice bath) during this step to minimize the risk of racemization.[15]
Troubleshooting: Chiral Chromatography (HPLC/SFC)
Q: I am seeing poor or no separation of enantiomers on my chiral column. What should I do?
A: This indicates that the chosen chiral stationary phase (CSP) and mobile phase are not suitable for your compound.
-
Possible Cause: Incorrect CSP or mobile phase composition.
-
Recommended Solutions:
-
Screen Different CSPs: Chiral recognition is highly specific. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based) to find one that interacts selectively with your acid.[6][16]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[15]
-
Use Additives: For acidic compounds, adding a small amount of an acid (like trifluoroacetic acid or acetic acid) to the mobile phase can suppress ionization and reduce peak tailing, often improving resolution.[15]
-
Adjust Temperature: Temperature can significantly affect enantioselectivity. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures sometimes enhance resolution.[17]
-
Q: My column backpressure is excessively high. What is the cause?
A: High backpressure is usually caused by a blockage in the system.
-
Possible Cause: Particulate matter in the sample or mobile phase; column frit is clogged.
-
Recommended Solutions:
-
Filter: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[15]
-
Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to catch particulates and strongly adsorbed impurities.[15]
-
Column Wash: If the pressure remains high, it may be necessary to wash the column. For immobilized columns, flushing with a strong solvent like THF or DMF can help.[18] Always follow the manufacturer's instructions for column washing protocols.
-
Troubleshooting: Handling and Drying
Q: My purified, solid chiral acid quickly becomes a sticky gum upon exposure to air. How can I handle and store it?
A: This is a classic problem with highly hygroscopic materials. The key is to minimize exposure to atmospheric moisture at all times.
-
Possible Cause: Absorption of atmospheric moisture.
-
Recommended Solutions:
-
Inert Atmosphere: Handle the material inside a glove box or glove bag with a dry, inert atmosphere (nitrogen or argon).
-
Controlled Environment: If a glove box is unavailable, work in a room with controlled low humidity (<40% RH).[19]
-
Protective Packaging: Store the final product in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, place this vial inside a larger, sealed container with a desiccant.[19] Vacuum sealing is also an effective option.[19]
-
Data Presentation
Table 1: Comparison of Common Chiral Purification Techniques
| Feature | Diastereomeric Salt Crystallization | Chiral HPLC | Chiral SFC |
| Principle | Separation of diastereomers with different physical properties.[4] | Differential interaction with a Chiral Stationary Phase (CSP). | Differential interaction with a CSP using supercritical CO2 as the mobile phase.[9] |
| Scalability | Excellent; preferred method for large-scale industrial purification.[8] | Limited; can be expensive for large quantities.[9] | Better than HPLC; cost-effective at larger scales.[8][9] |
| Development Time | Can be lengthy; requires screening of resolving agents and solvents.[8] | Moderate; requires screening of columns and mobile phases. | Moderate to fast; rapid method development is possible. |
| Solvent Usage | High (organic solvents). | High (organic solvents). | Low; uses CO2, reducing organic solvent consumption.[9] |
| Key Challenge | Finding a suitable resolving agent and crystallization conditions.[4] | High cost of chiral columns and solvents; column degradation.[9] | High initial equipment cost; analyte solubility in CO2.[9] |
Table 2: Common Chiral Resolving Agents for Acids
| Resolving Agent Class | Examples | Target Functional Group |
| Chiral Amines (Bases) | (+/-)-1-Phenylethylamine | Carboxylic Acid |
| Brucine, Strychnine, Quinine[1] | Carboxylic Acid | |
| (1R,2S)-Ephedrine | Carboxylic Acid | |
| Dehydroabietylamine | Carboxylic Acid |
Table 3: Recommended Drying Techniques for Hygroscopic Compounds
| Drying Technique | Operating Principle | Temperature | Best For | Considerations |
| Vacuum Oven Drying | Reduces boiling point of water/solvents under reduced pressure. | Low to Moderate | Thermally stable compounds. | Can be slow. |
| Freeze Drying (Lyophilization) | Sublimation of frozen solvent under deep vacuum.[20] | Very Low | Thermally sensitive and unstable compounds. | Slower process; requires specialized equipment. |
| Fluidized Bed Drying | Drying with a stream of heated, dehumidified air.[19] | Variable | Granules and powders in a manufacturing setting. | Requires careful control to avoid degradation. |
| Desiccation | Storage in a sealed container with a drying agent (e.g., P2O5, silica gel). | Ambient | Final product drying and storage. | Passive and slow; best for small quantities. |
Experimental Protocols
Protocol 1: General Workflow for Chiral Resolution via Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic chiral acid in a suitable, dry solvent.
-
Addition of Resolving Agent: Add one equivalent of a chiral base (resolving agent) to the solution. Stir to allow the diastereomeric salts to form.[13]
-
Crystallization: Induce crystallization of the less soluble diastereomeric salt. This may be achieved by slow cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
-
Isolation: Collect the crystals by filtration, washing them with a small amount of cold, dry solvent to remove the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): Recrystallize the isolated salt to improve its diastereomeric purity.
-
Liberation of Free Acid: Suspend the purified diastereomeric salt in a suitable solvent (e.g., diethyl ether, dichloromethane) and treat it with an aqueous acid (e.g., dilute HCl) to protonate the chiral acid and break the salt.
-
Extraction: Separate the organic layer containing the pure enantiomer from the aqueous layer containing the resolving agent salt.
-
Drying and Isolation: Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and evaporate the solvent under reduced pressure to yield the purified enantiomeric acid.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC or SFC.
Visualizations
Caption: A typical experimental workflow for separating chiral acids using diastereomeric salt resolution.
Caption: A decision tree for troubleshooting poor enantiomeric separation in chiral HPLC.
Caption: The interplay of hygroscopicity and chirality creates multiple downstream challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. skpharmteco.com [skpharmteco.com]
- 12. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 18. chiraltech.com [chiraltech.com]
- 19. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 20. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Resolution of 4,4,4-Trifluoro-3-hydroxybutanoic Acid
Welcome to the technical support center for the enzymatic kinetic resolution of 4,4,4-trifluoro-3-hydroxybutanoic acid and its esters. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective enzyme for the kinetic resolution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate?
A1: The most widely recommended and effective enzyme for the kinetic resolution of secondary alcohols and their corresponding esters is Lipase B from Candida antarctica (CALB) .[1] It is most commonly used in its immobilized form, commercially known as Novozym 435 , which offers high stability in organic solvents, excellent enantioselectivity for a broad range of substrates, and ease of reuse.[2][3]
Q2: Which reaction is typically catalyzed in the kinetic resolution of racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate?
A2: The most common reaction is an enantioselective transesterification (acylation) . In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), leaving the other enantiomer unreacted. This results in a mixture of the acylated ester and the unreacted alcohol, which can then be separated.
Q3: How do I monitor the progress and determine the success of the resolution?
A3: The progress of the reaction should be monitored by periodically taking small aliquots from the reaction mixture. The conversion and the enantiomeric excess (ee) of both the unreacted substrate and the newly formed product are best determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .
Q4: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?
A4: A significant drawback of kinetic resolutions is that the intrinsic maximum theoretical yield for a single enantiomer is 50%. This is because the process involves separating a racemic mixture by converting one of the two enantiomers into a different compound.
Optimization of Reaction Conditions
The efficiency and selectivity of the enzymatic resolution are highly dependent on several parameters. The following tables summarize the typical effects of varying the acyl donor and solvent, based on studies of similar fluorinated hydroxy esters.
Data Presentation
Table 1: Effect of Acyl Donor on Enantioselectivity (E-value)
| Acyl Donor | Typical Molar Ratio (Substrate:Donor) | Relative Reaction Rate | Enantioselectivity (E-value) | Remarks |
| Vinyl Acetate | 1:3 - 1:5 | High | Excellent (>200) | Often the best choice due to the irreversible nature of the reaction (enol tautomerizes to acetaldehyde). |
| Isopropenyl Acetate | 1:3 - 1:5 | High | Excellent (>200) | Similar to vinyl acetate; irreversible reaction drives equilibrium forward. |
| Acetic Anhydride | 1:2 - 1:3 | Medium-High | Good (50-150) | Can be effective but may lead to non-enzymatic side reactions. |
| Ethyl Acetate | 1:10 (or as solvent) | Low | Moderate (20-50) | Reversible reaction; requires large excess and removal of ethanol by-product to achieve high conversion. |
Note: Data is representative for CALB-catalyzed resolutions. E-value is the enantiomeric ratio, a measure of enzyme selectivity.
Table 2: Effect of Organic Solvent on Enzyme Performance
| Solvent | Polarity (log P) | Typical Observation | Impact on Enantioselectivity (E) |
| Hexane / Heptane | ~3.5 / ~4.0 | High enzyme activity and stability. | Generally High |
| Toluene | 2.73 | Good substrate solubility and high enzyme activity. | High |
| Methyl tert-butyl ether (MTBE) | 1.35 | Excellent choice, good solubility and high selectivity. | Very High |
| Diisopropyl ether (DIPE) | 1.9 | Often provides a good balance of activity and selectivity. | High |
| Acetonitrile | -0.34 | Can strip essential water from the enzyme, often reducing activity. | Variable, often lower |
| tert-Butanol | 0.8 | Can maintain enzyme activity and sometimes enhances selectivity. | Moderate to High |
Experimental Protocols
General Protocol for Kinetic Resolution of Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
This protocol describes a typical small-scale experiment for optimizing the lipase-catalyzed acylation.
Materials:
-
Racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl Acetate)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Molecular sieves (3Å or 4Å, activated)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
To a 10 mL oven-dried vial, add racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate (e.g., 0.1 mmol, 18.6 mg).
-
Add 2 mL of anhydrous MTBE and the internal standard.
-
Add the acyl donor, vinyl acetate (e.g., 0.5 mmol, 5 equivalents).
-
Add immobilized CALB (Novozym 435, typically 10-20 mg per 0.1 mmol of substrate).
-
Optionally, add a small amount of activated molecular sieves to ensure anhydrous conditions.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 40°C) and agitation (e.g., 200 rpm).
-
Monitor the reaction by withdrawing aliquots (e.g., 10 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica or a syringe filter to remove the enzyme before analysis.
-
Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the substrate (ee_s) and the product (ee_p), and the conversion (c).
-
Stop the reaction when the conversion is close to 50% by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The product mixture (acylated ester and unreacted alcohol) can then be separated by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution experiment.
Caption: Experimental workflow for enzymatic kinetic resolution.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of the enzymatic resolution.
References
stability issues of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The trifluoromethyl group, being strongly electron-withdrawing, can impact the reactivity of the molecule.
Q2: How should I prepare and store solutions of this compound to ensure maximum stability?
To maximize stability, it is recommended to prepare solutions at a low temperature and protect them from light. The choice of solvent and buffer system is critical. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) may be necessary, although freeze-thaw cycles should be minimized. The optimal pH for storage should be determined through stability studies, but starting with a slightly acidic to neutral pH is a reasonable approach.
Q3: What are the potential degradation pathways for this compound?
Potential degradation pathways for this compound may include:
-
Decarboxylation: Particularly under thermal stress, the molecule could lose carbon dioxide.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of a ketone.
-
Intramolecular Cyclization: Like other β-hydroxy acids, there is a possibility of intramolecular cyclization to form a β-lactone, especially under certain pH and temperature conditions.[1]
-
Dehydration: Although less common for β-hydroxy acids compared to α-β unsaturated acids, the potential for dehydration to form an unsaturated derivative should be considered under harsh acidic or basic conditions.[2]
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?
Several analytical techniques can be employed:
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a primary technique to separate the parent compound from its degradation products.[3][4] The method must be validated to ensure it is stability-indicating.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying and quantifying unknown degradation products by providing molecular weight and fragmentation information.[5][6][7][8]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR): Given the presence of the trifluoromethyl group, ¹⁹F NMR is a powerful tool for the direct quantification of the parent compound and any fluorine-containing degradants without the need for reference standards for each degradant.[9][10][11][12][13][14]
Troubleshooting Guides
Issue 1: Rapid loss of parent compound concentration in solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time. |
| High Temperature | Ensure solutions are stored at the recommended temperature (refrigerated or frozen). Avoid prolonged exposure to ambient temperature during experimental setup. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study to assess light sensitivity. |
| Oxidative Degradation | If the presence of oxidizing agents is suspected, prepare solutions using degassed solvents and consider adding an antioxidant if compatible with your application. |
| Contamination | Ensure all glassware and reagents are clean and free of contaminants that could catalyze degradation. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation Products | This is the most likely cause. Use LC-MS/MS to identify the mass of the unknown peaks and deduce their structures. ¹⁹F NMR can also help identify fluorine-containing degradants. |
| Impurities in Starting Material | Analyze a freshly prepared solution of the starting material to confirm if the peaks are present initially. |
| Interaction with Excipients | If working with a formulation, investigate potential interactions between the active pharmaceutical ingredient (API) and excipients. |
| Sample Preparation Artifacts | Review your sample preparation procedure to ensure no unintended reactions are occurring. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[15][16][17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Incubate at 60°C.
-
Withdraw and analyze aliquots at set time points.
-
2. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation by HPLC at various time points.
3. Thermal Degradation
-
Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Expose a solution of the compound to the same temperature.
-
Analyze samples at different time points.
4. Photolytic Degradation
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20][21]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze both the exposed and control samples at appropriate time intervals.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data from stability studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Example of Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND |
| 8 | 92.5 | 4.8 | 1.2 | |
| 24 | 85.3 | 9.7 | 2.5 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND |
| 4 | 89.1 | 7.3 | 2.1 | |
| 12 | 78.6 | 15.2 | 4.0 | |
| 3% H₂O₂, RT | 0 | 100.0 | ND | ND |
| 24 | 95.2 | 3.5 | ND | |
| 80°C (Solid) | 0 | 100.0 | - | - |
| 48 | 98.7 | - | - | |
| Photolysis | 0 | 100.0 | ND | ND |
| 24 | 99.1 | 0.5 | ND | |
| ND: Not Detected |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Postulated Degradation Pathwaysdot
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - Environmental Science & Technology - Figshare [acs.figshare.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ijcrt.org [ijcrt.org]
- 20. database.ich.org [database.ich.org]
- 21. fda.gov [fda.gov]
overcoming low conversion rates in asymmetric reduction reactions
Welcome to the Technical support center for asymmetric reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low conversion rates and other common challenges encountered during these sensitive transformations. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to help you achieve high yields and enantioselectivity in your experiments.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your asymmetric reduction reactions.
Question: I am observing low or no conversion of my starting material. What are the potential causes and how can I resolve this?
Answer: Low conversion is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Follow the troubleshooting workflow below to identify and address the root cause.
Troubleshooting Workflow: Low Conversion Rate
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q1: My reaction starts well but then stalls. What could be the problem?
A1: This is a classic sign of catalyst deactivation.[1] Potential causes include:
-
Product Inhibition: The generated product may be inhibiting the catalyst.[2]
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to issues like ligand loss, metal reduction, or formation of inactive dimers.[1][2]
-
Impurities: Trace impurities in the substrate or solvent can act as catalyst poisons.[1]
Solution:
-
Ensure all reagents and solvents are of high purity.
-
Consider using a fresh batch of catalyst.
-
If product inhibition is suspected, investigate adjusting the reaction conditions to minimize product concentration, such as using a continuous flow setup.
Q2: How critical is catalyst loading?
A2: Catalyst loading is a crucial parameter.
-
Too low: Insufficient catalyst can lead to a slow or incomplete reaction.[3]
-
Too high: High concentrations can sometimes lead to the formation of less active catalyst aggregates or dimers.[1][4]
Solution:
-
Screen a range of catalyst loadings to find the optimal concentration for your specific substrate.
Q3: My catalyst is air and moisture-sensitive. What precautions should I take?
A3: Proper handling of air- and moisture-sensitive catalysts is critical to maintain their activity.[5]
-
Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4]
-
Use anhydrous and deoxygenated solvents.
-
Ensure all glassware is thoroughly dried.
Substrate and Reagent Purity
Q4: Can impurities in my starting material affect the conversion rate?
A4: Yes, impurities in the substrate or reagents can act as inhibitors or catalyst poisons, leading to low conversion.[1] Common poisons for transition metal catalysts include sulfur- and nitrogen-containing compounds.
Solution:
-
Purify your substrate and reagents before use through techniques like recrystallization, distillation, or column chromatography.
-
Use high-purity solvents.
Reaction Conditions
Q5: How does temperature affect the conversion rate?
A5: Temperature has a significant impact on reaction kinetics.
-
Too low: The reaction may be too slow to reach completion in a reasonable time.
-
Too high: Can lead to catalyst decomposition or the formation of side products.[1]
Solution:
-
Experiment with a range of temperatures to find the optimal balance between reaction rate and catalyst stability. Some reductions show higher enantioselectivity at lower temperatures, while for others, a moderate temperature is ideal.[6][7]
Q6: Does the choice of solvent matter for conversion?
A6: The solvent plays a critical role in asymmetric reductions. It can affect:
-
Solubility: Poor solubility of the substrate or catalyst can lead to a slow or incomplete reaction.[8]
-
Catalyst Activity: The solvent can coordinate to the metal center and influence the catalytic cycle.
Solution:
-
Screen a variety of solvents with different polarities and coordinating abilities.[9] Toluene and THF are common starting points for many reductions.[10]
Q7: For hydrogenations, what is the effect of hydrogen pressure?
A7: In asymmetric hydrogenations, the hydrogen pressure is a key parameter. Insufficient pressure can lead to low conversion rates. The optimal pressure can be substrate- and catalyst-dependent.[11]
Solution:
-
Optimize the hydrogen pressure for your specific reaction.
Data Presentation: Impact of Reaction Parameters on Conversion and Enantioselectivity
The following tables summarize the effect of key reaction parameters on the outcome of representative asymmetric reduction reactions.
Table 1: Effect of Solvent on the Asymmetric Reduction of an α,β-Unsaturated Enone [10]
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| Toluene | High | Moderate |
| THF | Moderate | High |
| CH₂Cl₂ | Lower | Lower |
| CHCl₃ | Lower | Lower |
Table 2: Effect of Temperature on the Asymmetric Reduction of Benzalacetone [7]
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | Increased |
| -20 | Increased further |
| -40 | 84 |
| -60 | 63 |
Table 3: Effect of Catalyst Loading on an Asymmetric Michael Addition
| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Yield (%) |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 98 |
| 2.0 | 95 | 99 |
| 5.0 | 93 | 99 |
| 10.0 | 88 | 97 |
| Data is illustrative and compiled from general trends.[4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone[2]
Materials:
-
Ru-complex catalyst (e.g., bisphosphine/diamine-Ru complex) (0.01 mmol)
-
t-BuOK
-
Isopropanol (IPA) (20-40 mL)
-
Acetophenone (1 mmol)
-
High-pressure reactor
-
Hydrogen gas (high purity)
Procedure:
-
Add the desired amounts of the Ru-complex and t-BuOK to the reactor.
-
Add IPA, followed by acetophenone.
-
Flush the reactor 5 times with high-purity H₂.
-
Pressurize the reactor to the desired pressure (e.g., 100 psi).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., GC or HPLC).
Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for a typical asymmetric hydrogenation.
Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction[12][13]
Materials:
-
Chiral oxazaborolidine catalyst (e.g., derived from (S)-diphenylprolinol)
-
Borane source (e.g., BH₃·THF or BH₃·SMe₂)
-
Prochiral ketone
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst in anhydrous THF in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).
-
Slowly add the borane source to the catalyst solution.
-
Add a solution of the prochiral ketone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Perform an appropriate work-up and purify the product by column chromatography.
Protocol 3: Purification of Solvents
For many asymmetric reductions, the use of high-purity, anhydrous, and deoxygenated solvents is critical. A common and safe method for solvent purification involves passing the solvent through columns of activated alumina (to remove water) and a supported copper catalyst (to remove oxygen). This procedure is a safer alternative to distillation from reactive drying agents. Ensure the purification system is properly set up and maintained.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Refining Crystallization Methods for Enantiomerically Pure Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the refining of enantiomerically pure acids via crystallization.
Troubleshooting Guides
This section addresses common problems encountered during diastereomeric salt and preferential crystallization processes.
Issue 1: Diastereomeric Salt Fails to Crystallize ("Oiling Out")
Q: My diastereomeric salt is separating as an oil or gum instead of crystals. What should I do?
A: "Oiling out" is a common issue where the solute separates as a liquid phase instead of a solid crystalline phase.[1] This can happen if the solute's melting point is below the crystallization temperature or if the solution is too concentrated (high supersaturation).[1][2]
Possible Causes & Solutions:
-
High Supersaturation: The solution may be too concentrated, leading to rapid precipitation of an amorphous solid or oil.[2]
-
Solution: Dilute the solution with an appropriate solvent to reduce the supersaturation level.[2]
-
-
Inappropriate Solvent System: The solvent may be too effective at solvating the salt, preventing crystallization.[2]
-
Solution: Experiment with different solvents or solvent mixtures. A slow addition of an anti-solvent (a solvent in which the salt is less soluble) can help induce crystallization.[2]
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[2][3]
-
Solution: Ensure the racemic mixture and the resolving agent are purified before forming the salt.[2]
-
-
Incorrect Stoichiometry: An incorrect molar ratio between the racemic acid and the resolving agent can hinder crystallization.[2]
-
Solution: A 1:1 molar ratio is typically recommended. However, experimenting with a slight excess of one component may be beneficial in some cases.[2]
-
Issue 2: Low Yield of Diastereomeric Salt Crystals
Q: I am getting a very low yield of my desired diastereomeric salt crystals. How can I improve this?
A: Low yields can be attributed to several factors, from solvent choice to the cooling profile.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system.[1]
-
Unfavorable Cooling Profile: Rapid cooling can lead to the formation of smaller, less pure crystals and can trap the desired product in the mother liquor.[4]
-
Solution: Optimize the cooling rate. A slower, controlled cooling process often improves yield and purity.[4]
-
-
Premature Filtration: The crystallization process may not have reached equilibrium before filtration.[2]
-
Solution: Allow for a sufficient crystallization time. Monitoring the solute concentration in the mother liquor over time can help determine the point of completion.[2]
-
-
Seeding Strategy: Spontaneous nucleation can be inefficient.
-
Solution: Introduce a small number of seed crystals of the desired diastereomer to a supersaturated solution to encourage crystallization.[4]
-
Issue 3: Low Diastereomeric or Enantiomeric Excess (de/ee)
Q: The obtained crystals have a low diastereomeric/enantiomeric excess. How can I improve the purity?
A: Low purity is often a result of co-crystallization or trapping of the undesired diastereomer/enantiomer.
Possible Causes & Solutions:
-
Poor Choice of Resolving Agent: The resolving agent may not effectively differentiate between the two enantiomers.[2]
-
Rapid Crystallization: Fast crystallization can trap impurities and the undesired diastereomer within the crystal lattice.[2]
-
Incomplete Equilibration: The system may not have reached thermodynamic equilibrium, resulting in a less pure product.[2]
-
Solution: Increase the crystallization time to allow the system to equilibrate. A slurry aging step can also be beneficial.[2]
-
-
Formation of a Solid Solution: In some cases, the two diastereomers co-crystallize, making separation difficult.[2][7]
-
Recrystallization: A single crystallization step may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallization steps of the obtained diastereomeric salt to further enrich the less soluble diastereomer.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best resolving agent for my chiral acid?
A1: The selection of a resolving agent is crucial for successful diastereomeric salt crystallization.[8] Chiral amines are commonly used as resolving agents for chiral acids.[1][9] It is often necessary to screen a variety of commercially available resolving agents to find the most effective one for your specific acid.[5][10] Factors to consider include the pKa of the acid and resolving agent, the potential for strong intermolecular interactions, and the ability to form a crystalline salt with a significant solubility difference between the diastereomers.[5]
Q2: What is preferential crystallization and when should I use it?
A2: Preferential crystallization, also known as resolution by entrainment, is a technique used for the separation of conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopure crystals.[8][11] This method involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then selectively crystallizes out of the solution.[11][12] This technique is advantageous as it does not require a chiral resolving agent, but it is only applicable to the approximately 10% of chiral compounds that form conglomerates.[13]
Q3: How can I determine the enantiomeric excess (ee) of my purified acid?
A3: Several analytical techniques can be used to determine the enantiomeric excess of a chiral sample.[14] The most common and accurate methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method that separates enantiomers on a chiral stationary phase.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, NMR can be a powerful tool for determining enantiomeric excess.[14]
-
Polarimetry: This traditional method measures the optical rotation of plane-polarized light, which is proportional to the concentration of the enantiomers.[14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used for rapid ee determination.[15][16]
Q4: What is the impact of impurities on the crystallization process?
A4: Impurities can have a significant negative impact on crystallization by inhibiting crystal nucleation and growth, altering crystal morphology, and being incorporated into the crystal lattice, which reduces the purity of the final product.[2][3][17] It is crucial to use starting materials with high purity to minimize these effects.[2]
Data Presentation
Table 1: Example of Resolving Agent and Solvent Screening Data [4]
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| (R)-Mandelic Acid | Ethanol | 35 | 85 |
| (R)-Mandelic Acid | Isopropanol | 42 | 92 |
| (R)-Mandelic Acid | Acetonitrile | 25 | 78 |
| L-Tartaric Acid | Water | 15 | 60 |
| L-Tartaric Acid | Methanol/Water | 28 | 75 |
| (1S)-Camphorsulfonic Acid | Ethyl Acetate | 48 | 95 |
Table 2: Example of Cooling Rate Optimization Data [4]
| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| 0.1 | 45 | 98 |
| 0.5 | 55 | 94 |
| 1.0 | 62 | 88 |
| Crash Cool (to 0 °C) | 75 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization [1]
-
Dissolution: Dissolve the racemic acid in a suitable solvent, with gentle heating if necessary.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (S)-1-phenylethylamine) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a strong base (e.g., NaOH solution) to deprotonate the resolving agent.
-
Extract the chiral resolving agent with an organic solvent.
-
Acidify the remaining aqueous layer with a strong acid (e.g., HCl solution) to precipitate the enantiomerically enriched acid.
-
Collect the purified acid by filtration.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination [14]
-
Method Development:
-
Select a suitable chiral stationary phase (CSP) column based on the structure of the acid.
-
Optimize the mobile phase composition (e.g., hexane/isopropanol with a small amount of acid modifier like trifluoroacetic acid) to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation:
-
Accurately prepare a solution of the sample at a known concentration in the mobile phase.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of ee:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. veranova.com [veranova.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Broadening in ¹⁹F NMR of Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of fluorinated compounds, with a specific focus on the phenomenon of peak broadening.
Troubleshooting Guide
This section offers a question-and-answer format to directly address specific problems you might be facing in the lab.
Question 1: Why are the peaks in my ¹⁹F NMR spectrum unexpectedly broad?
Answer:
Peak broadening in ¹⁹F NMR spectra can stem from a variety of factors, ranging from sample preparation and instrument settings to the inherent chemical properties of your molecule. To diagnose the issue, it's helpful to work through a systematic troubleshooting process. The following workflow can help you identify the likely cause of peak broadening.
Caption: Troubleshooting workflow for diagnosing peak broadening in ¹⁹F NMR.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in ¹⁹F NMR?
A1: The most frequent culprits for broad peaks in ¹⁹F NMR are:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a very common reason for broadened lines.[1]
-
Sample Preparation Issues: This includes samples that are too concentrated, not fully dissolved, or contain particulate matter.[2][3] The presence of paramagnetic impurities, even at trace levels, can also cause significant broadening.[3]
-
Chemical Exchange: If the fluorine nucleus is exchanging between two or more different chemical environments on a timescale comparable to the NMR experiment, the resulting peak will be broadened.[3][4] This is common in molecules with conformational flexibility or in ligand binding studies.
-
Chemical Shift Anisotropy (CSA): For larger molecules or at higher magnetic field strengths, CSA becomes a dominant relaxation mechanism, leading to broader signals.[5][6]
Q2: I suspect chemical exchange is broadening my signals. How can I confirm this and obtain a sharp spectrum?
A2: Variable Temperature (VT) NMR is the primary tool for investigating chemical exchange phenomena.[3]
-
At low temperatures: If you are in an intermediate exchange regime at room temperature, cooling the sample can slow down the exchange rate. This may resolve the broad peak into two or more sharp signals, corresponding to the distinct chemical environments.
-
At high temperatures: Conversely, heating the sample can increase the exchange rate. If the exchange becomes fast on the NMR timescale, the multiple signals will coalesce into a single, sharp, averaged peak.[3]
Q3: Can ¹H decoupling help sharpen my ¹⁹F NMR peaks?
A3: Yes, ¹H decoupling is often beneficial. It simplifies the ¹⁹F spectrum by collapsing the multiplets arising from J-coupling between fluorine and protons, which can result in a significant improvement in signal-to-noise and apparent peak sharpness.[7][8] However, it will not reduce line broadening caused by other factors like poor shimming, chemical exchange, or CSA.
Q4: My sample is very viscous. Could this be causing my broad peaks?
A4: Yes, high sample viscosity leads to slower molecular tumbling.[9][10] This results in more efficient transverse (T₂) relaxation and, consequently, broader NMR peaks. To address this, you can try:
-
Diluting your sample: If possible, reducing the concentration can lower the viscosity.
-
Increasing the temperature: Acquiring the spectrum at a higher temperature will decrease the viscosity and sharpen the lines.[9][10]
-
Choosing a less viscous solvent: If your compound is soluble in other less viscous deuterated solvents, this can be an effective solution.
Q5: What are paramagnetic impurities and how do I get rid of them?
A5: Paramagnetic impurities are substances with unpaired electrons, such as dissolved oxygen or metal ions (e.g., Fe³⁺, Cu²⁺, Gd³⁺).[3] These impurities can dramatically shorten the relaxation times of nearby nuclei, leading to severe peak broadening.[11] To mitigate their effects:
-
Degas your sample: To remove dissolved oxygen, you can use the freeze-pump-thaw technique.
-
Use a chelating agent: Adding a small amount of a chelating agent like EDTA can bind to paramagnetic metal ions and reduce their broadening effect.
-
Purify your sample: Ensure your compound and the NMR solvent are of high purity and free from metal contaminants.
Data Presentation: The Impact of Various Factors on ¹⁹F NMR Peak Broadening
The following tables summarize quantitative data to help you assess the potential causes of peak broadening in your experiments.
Table 1: Effect of Paramagnetic Relaxation Agent on ¹⁹F Relaxation Time and Linewidth
| Concentration of Fe(acac)₃ (mM) | T₁ of Benzotrifluoride (s) | Linewidth |
| 0 | 2.7 | Normal |
| 6 | 0.31 | Adequate for analysis |
Data adapted from a study on quantitative benchtop ¹⁹F NMR spectroscopy.[12] This demonstrates that while paramagnetic agents can cause line broadening, at low concentrations they can be used to reduce T₁ relaxation times without severely compromising spectral resolution.
Table 2: Typical ¹⁹F-¹H Coupling Constants (JFH)
| Interaction Type | Example Compound | Typical J-Value (Hz) |
| ²JFH (geminal) | CH₂F₂ | 45 - 50 |
| ³JFH (vicinal) | CH₃CH₂F | 5 - 10 |
| Long-range | Aromatic systems | 0.5 - 3.0 |
Data from various sources.[13][14] Applying ¹H decoupling will collapse these splittings into a single peak, which can significantly improve the appearance of the spectrum, especially for complex spin systems.
Table 3: Influence of Magnetic Field Strength on CSA-Induced Linewidth
| Magnetic Field (T) | ¹H Frequency (MHz) | CSA Contribution to Linewidth |
| 4.7 | 200 | Minor |
| 7.0 | 300 | ~25% of total linewidth |
| > 9.4 | > 400 | Becomes the major source of broadening |
This table provides a qualitative and semi-quantitative illustration of how Chemical Shift Anisotropy (CSA) becomes a more dominant relaxation mechanism at higher magnetic fields, leading to increased peak broadening. The exact contribution is highly dependent on the specific molecule and its mobility.[5]
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation
-
Weighing: Accurately weigh 1-10 mg of your fluorinated compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution. Visually inspect the solution to ensure there is no suspended particulate matter.[15]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube. This step is crucial to remove any dust or undissolved particles that can ruin the magnetic field homogeneity.
-
Degassing (Optional): If you suspect the presence of dissolved oxygen, degas the sample using at least three freeze-pump-thaw cycles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Variable Temperature (VT) NMR for Studying Chemical Exchange
-
Sample Preparation: Prepare a sample as described in Protocol 1. Ensure the solvent's boiling and freezing points are suitable for the intended temperature range.[16]
-
Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments/Decrements:
-
Data Analysis: Observe the changes in the linewidth and chemical shift of the signals of interest as a function of temperature.
-
Coalescence: The merging of two or more peaks into a single broad peak, which then sharpens at higher temperatures, is indicative of fast chemical exchange.
-
Resolution: The splitting of a broad peak into multiple sharp peaks at lower temperatures indicates slow chemical exchange.[3]
-
-
Return to Ambient Temperature: After the experiment, slowly return the probe to room temperature in a stepwise fashion to avoid thermal shock.[18]
Protocol 3: Standard ¹⁹F {¹H} Decoupled NMR Experiment
-
Sample Preparation and Shimming: Prepare your sample and shim the spectrometer on the lock signal to achieve a homogeneous magnetic field.
-
Load Standard Parameters: Load a standard ¹⁹F NMR experiment with ¹H decoupling. On many spectrometers, this will be a predefined experiment.
-
Set Acquisition Parameters:
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected ¹⁹F signals.
-
Transmitter Offset (o1p): Set the center of the spectrum to the approximate chemical shift of your signals of interest.
-
Decoupling: Ensure the ¹H decoupler is turned on and the decoupling power and offset are set correctly for your probe and solvent.
-
-
Acquire Data: Start the acquisition.
-
Processing: After data acquisition, Fourier transform the FID. The resulting spectrum should show singlets for all fluorine nuclei that were previously coupled to protons.
Visualizations
The following diagrams illustrate key concepts related to peak broadening in ¹⁹F NMR.
Caption: Temperature effects on NMR signals in chemical exchange.
Caption: Simplification of a ¹⁹F NMR signal with ¹H decoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biophysics.org [biophysics.org]
- 6. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
minimizing racemization during the synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. Our goal is to help you minimize racemization and achieve high enantiomeric purity in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My final this compound product shows low enantiomeric excess (e.e.). What are the potential sources of racemization?
A1: Low enantiomeric excess in the final product can originate from two main stages of the synthesis: the asymmetric reduction of the ketoester precursor and the subsequent hydrolysis of the resulting ester.
-
Asymmetric Reduction Step: Incomplete enantioselectivity of the catalyst, non-optimal reaction conditions (temperature, solvent), or the presence of impurities can lead to the formation of a partially racemic ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. The high reactivity of trifluoromethyl ketones can sometimes lead to a non-catalytic, non-selective reduction by the reducing agent, lowering the overall enantioselectivity.[1]
-
Ester Hydrolysis Step: The chiral center at the α-position to the carbonyl group in the ester is susceptible to racemization under harsh acidic or basic conditions. Elevated temperatures and prolonged reaction times during hydrolysis can also promote racemization.
Q2: I suspect the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate is the source of low e.e. How can I improve the enantioselectivity?
A2: Improving the enantioselectivity of the reduction of ethyl 4,4,4-trifluoroacetoacetate requires careful optimization of the catalyst system and reaction conditions.
-
Catalyst Selection:
-
Biocatalysis: Whole cells of microorganisms like Saccharomyces uvarum can be used for the asymmetric reduction.[2] While this method can be effective, the enantiomeric excess may vary depending on the specific strain and reaction conditions.
-
Chemical Catalysis: Chiral oxazaborolidine catalysts (CBS catalysts) are commonly used for the asymmetric reduction of ketones.[1] For trifluoromethyl ketones, the choice of the borane source and additives is crucial for achieving high enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.
-
Additives: In the case of CBS-catalyzed reductions of trifluoromethyl ketones, the addition of Lewis acids like BF₃ can enhance enantioselectivity.[1]
-
Q3: How can I hydrolyze the ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate to the carboxylic acid without causing significant racemization?
A3: To minimize racemization during the hydrolysis of the ethyl ester, it is crucial to employ mild reaction conditions.
-
Mild Basic Hydrolysis: Using a weaker base or carefully controlling the stoichiometry of a stronger base at low temperatures can effectively hydrolyze the ester while minimizing the risk of epimerization at the α-carbon. A system of tert-butylamine and lithium bromide in a mixture of alcohol and water has been shown to hydrolyze esters without significant racemization.[3]
-
Enzymatic Hydrolysis: Lipases can be used for the selective hydrolysis of the ester under neutral pH and ambient temperature, which are conditions that are highly unlikely to cause racemization.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times, which increase the risk of racemization.
Data Presentation
The following tables summarize quantitative data for different synthetic strategies to obtain enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives.
Table 1: Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
| Catalyst/Method | Reducing Agent | Solvent | Temperature (°C) | Additive | Yield (%) | e.e. (%) |
| Saccharomyces uvarum SW-58 | Glucose (in-vivo) | Dibutylphthalate/Water | 30 | None | 85.0 | 85.2 |
| Chiral Lactam Alcohol derived Oxazaborolidine | BH₃ | CHCl₃ | Room Temp | BF₃ | High | up to 94 |
| (-)-DIP-Chloride™ | - | - | - | - | - | 91 (for 1,1,1-trifluoro-2-octanone) |
Table 2: Resolution of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid
| Resolving Agent | Solvent | Recrystallizations | Yield of Resolved Acid (%) | e.e. of Resolved Acid (%) |
| (R)-(+)-α-Methylbenzylamine | Ethanol | 2 | ~30 | >98 |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
This protocol is adapted from the microbial synthesis using Saccharomyces uvarum.[2]
-
Cultivation of Microorganism: Cultivate Saccharomyces uvarum SW-58 in a suitable nutrient medium until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer).
-
Reaction Setup: Prepare a biphasic system consisting of an aqueous phase (buffer with harvested cells and a co-substrate like glucose) and an organic phase (e.g., dibutylphthalate) containing the substrate, ethyl 4,4,4-trifluoroacetoacetate.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by periodically analyzing samples from the organic phase using chiral GC or HPLC.
-
Work-up: Once the reaction is complete, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified from the organic solvent.
Protocol 2: Mild Hydrolysis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate
This protocol is a general procedure for mild ester hydrolysis, which should be optimized for the specific substrate.
-
Reaction Setup: Dissolve ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in a mixture of methanol and water.
-
Addition of Reagents: Add tert-butylamine (t-BuNH₂) and lithium bromide (LiBr) to the solution at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be performed if necessary.
Visualizations
References
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing. For chiral molecules such as (R)-4,4,4-trifluoro-3-hydroxybutanoic acid, a valuable building block in organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three primary methods.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR (with Chiral Derivatizing Agent) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral column. | Formation of diastereomers with distinct NMR signals. |
| Sample Preparation | Minimal, dissolution in mobile phase. | Derivatization of both hydroxyl and carboxyl groups required. | Derivatization of the hydroxyl group is necessary. |
| Sensitivity | High (UV or MS detection). | Very High (FID or MS detection). | Moderate. |
| Accuracy | High (typically <1% error). | High (typically <1% error). | Good (typically 1-2% error). |
| Precision | High. | High. | Good. |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample (excluding derivatization). | 5-15 minutes per sample (excluding derivatization). |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | GC with a capillary column and FID or MS detector. | NMR spectrometer. |
| Development Effort | Moderate (screening of columns and mobile phases). | High (optimization of derivatization and GC conditions). | Moderate (optimization of derivatization and spectral analysis). |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
comparative analysis of chemical vs. enzymatic resolution methods
The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries, as the stereochemistry of a molecule often dictates its biological activity, efficacy, and safety. For researchers and drug development professionals, selecting the optimal method for separating racemic mixtures into their constituent enantiomers is a crucial decision. This guide provides an objective comparison of two primary methodologies: classical chemical resolution and enzymatic resolution.
At a Glance: Chemical vs. Enzymatic Resolution
| Parameter | Chemical Resolution (via Diastereomeric Salt Formation) | Enzymatic Resolution (via Kinetic Resolution) |
| Principle | Forms diastereomeric salts with a chiral resolving agent, which are then separated based on differences in physical properties like solubility.[1][2] | Utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for separation of the reacted and unreacted enantiomers.[3][4] |
| Enantiomeric Excess (e.e.) | Variable, dependent on the resolving agent and crystallization conditions.[5] | Typically high, often exceeding 95% and can reach >99%.[5][6] |
| Yield | Theoretically limited to a maximum of 50% for the desired enantiomer per resolution cycle.[4] The undesired enantiomer can potentially be racemized and recycled to improve the overall yield.[4] | Also theoretically limited to a 50% maximum yield for the unreacted enantiomer and 50% for the product in a standard kinetic resolution.[3][4] Dynamic kinetic resolution can overcome this limitation to approach a theoretical 100% yield.[3] |
| Reaction Conditions | Often requires stoichiometric amounts of resolving agents and may involve harsh conditions (e.g., strong acids/bases, organic solvents).[5][7] | Typically proceeds under mild conditions (e.g., physiological pH, ambient temperature) in aqueous or organic solvents.[8] |
| Process Complexity | Generally a multi-step process involving salt formation, crystallization, and liberation of the enantiomer.[5][7] | Can be a simpler, one-pot reaction followed by separation of the product from the unreacted substrate.[5] |
| Substrate Specificity | Broad applicability to acidic, basic, and some neutral compounds that can form derivatives.[7] | High substrate specificity; the enzyme must be carefully selected for the target molecule.[3] |
| Environmental Impact | Often involves the use of hazardous solvents and reagents, generating more chemical waste.[5] | Generally considered more environmentally friendly, utilizing biodegradable catalysts (enzymes) and often milder reaction conditions.[5] |
| Scalability | Can be readily scaled up, and crystallization is a well-established industrial process.[4] | Readily scalable, with enzymes being used in large-scale industrial processes.[3][5] |
| Cost | Cost of the chiral resolving agent can be significant, especially if it cannot be efficiently recovered and recycled. | The cost of the enzyme can be a factor, although immobilization and reuse can mitigate this. |
Data Presentation: A Quantitative Comparison
The choice between enzymatic and chemical resolution often depends on factors such as efficiency, yield, and enantiomeric excess (e.e.). The following table summarizes representative data from studies on the resolution of different classes of compounds.
| Substrate | Method | Resolving Agent/Enzyme | Solvent | Yield (%) | e.e. (%) | Reference |
| Racemic β-amino methyl esters | Enzymatic | Candida antarctica lipase B (CALB) | - | High | Optically pure | [6] |
| N-protected β³-amino methyl esters | Enzymatic | Candida antarctica lipase B (CALB) | - | High | Enantiomerically pure | [6] |
| Racemic methyl 6-fluoro-chroman-2-carboxylate | Enzymatic | Lipase | Aqueous-toluene | 93.5% (total for both enantiomers) | 96.9% (S), 99.1% (R) | [5] |
| Racemic Aminocyclopentanols | Enzymatic | Lipase | - | - | High | [8] |
| Racemic Aminocyclopentanols | Chemical | Chiral Resolving Agent | - | - | - | [8] |
| Racemic δ-hydroxy esters | Enzymatic | Lipase | - | - | E value up to 360 | [9] |
| Racemic δ-hydroxy esters | Chemoenzymatic (DKR) | Lipase + Ruthenium catalyst | - | up to 92% | up to 99% | [9] |
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the general experimental workflows for both chemical and enzymatic resolution.
Caption: General workflow for chemical resolution via diastereomeric salt formation.
Caption: General workflow for enzymatic kinetic resolution.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either resolution technique. Below are representative experimental protocols.
Protocol 1: Chemical Resolution of a Racemic Amine using (-)-Camphoric Acid
This protocol is a general guideline for the resolution of a racemic amine using (-)-camphoric acid as the chiral resolving agent.[7]
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve (-)-camphoric acid (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. c. Slowly add the warm solution of (-)-camphoric acid to the solution of the racemic amine with continuous stirring. d. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.
2. Isolation of the Diastereomeric Salt: a. Once crystallization is complete, isolate the solid diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. c. The filtrate, containing the more soluble diastereomeric salt, should be saved for the potential isolation of the other enantiomer.
3. Purification of the Diastereomeric Salt (Optional but Recommended): a. To improve the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent.
4. Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine and dissolve the camphoric acid as its salt. c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) several times. d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.
5. Analysis: a. Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Ester using Lipase
This protocol provides a general procedure for the enzymatic resolution of a racemic ester via hydrolysis.[5][6]
1. Enzyme Screening: a. Screen a selection of lipases or esterases for their ability to selectively hydrolyze one enantiomer of the racemic ester.
2. Reaction Setup: a. Dissolve the racemic ester in a suitable buffer or a biphasic system (e.g., aqueous-toluene). b. Add the selected enzyme (e.g., Candida antarctica lipase B, CALB), often in an immobilized form (typically 10-20% by weight of the substrate).
3. Reaction Monitoring: a. Stir the mixture at a controlled temperature (e.g., 30-40 °C). b. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
4. Reaction Termination: a. Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the hydrolyzed product in high enantiomeric excess.
5. Work-up and Separation: a. If an immobilized enzyme is used, filter it off. The enzyme can often be washed and reused. b. Separate the unreacted ester from the hydrolyzed acid product. This can typically be achieved by extraction with a suitable organic solvent after adjusting the pH of the aqueous phase.
6. Analysis: a. Determine the enantiomeric excess (e.e.) of both the recovered unreacted ester and the product using chiral HPLC or GC.
Conclusion and Recommendations
The choice between chemical and enzymatic resolution is highly dependent on the specific substrate, desired scale of production, and the enantiopurity requirements.
Enzymatic resolution stands out for its exceptional enantioselectivity, often yielding products with very high optical purity under mild, environmentally friendly conditions.[8] This makes it an attractive option for the synthesis of high-value compounds where enantiomeric purity is paramount. The primary drawback of standard kinetic resolution is the inherent 50% maximum yield for each enantiomer, though this can be addressed with dynamic kinetic resolution strategies.[3]
Chemical resolution , a more traditional method, is often readily scalable and can be applied to a broader range of substrates.[4][8] However, it may require extensive optimization of resolving agents and crystallization conditions, and can be less environmentally friendly.[5][10] The theoretical maximum yield of 50% per cycle is also a limitation, but efficient recycling of the resolving agent and racemization of the unwanted enantiomer can make it economically viable for large-scale manufacturing.[4]
For researchers and drug development professionals, a careful evaluation of the trade-offs between selectivity, yield, scalability, cost, and environmental impact is essential. For initial small-scale synthesis and when high enantiopurity is the primary goal, enzymatic resolution is often a superior choice. For larger-scale manufacturing where cost and overall yield are critical, chemical resolution with an efficient recycling process for the unwanted enantiomer may be more economically viable.[8] Ultimately, the optimal method will be substrate-dependent and determined by a thorough experimental investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid: DSC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for the purity validation of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid against alternative analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate methodology for specific analytical requirements.
Introduction to Purity Analysis Techniques
The determination of the purity of a chiral molecule such as this compound is critical, as even small amounts of impurities, including the opposite enantiomer, can significantly impact its biological activity and safety profile.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline solids, DSC is based on the Van't Hoff law, which describes the melting point depression and broadening of the melting range caused by impurities.[1][2][3] It is an absolute method that can determine the total mole fraction of impurities without the need for a specific reference standard for the impurities themselves.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is the most versatile and important tool for resolving enantiomers.[5] By utilizing a chiral stationary phase (CSP), it can separate and quantify the individual enantiomers of a chiral compound, providing information on enantiomeric excess and the presence of other non-enantiomeric impurities.[6]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A spectroscopic technique that is particularly well-suited for the analysis of fluorinated compounds.[7] Given the presence of the trifluoromethyl group in this compound, ¹⁹F qNMR offers a highly specific and rapid method for quantification without interference from non-fluorinated compounds.[8][9] The signal area in a ¹⁹F NMR spectrum is directly proportional to the number of fluorine nuclei, allowing for accurate purity determination against a certified internal standard.
Comparative Data Summary
The following tables summarize hypothetical, yet typical, quantitative results for the purity analysis of a batch of this compound using the three discussed techniques.
Table 1: Purity Assessment Results
| Analytical Method | Purity (mol%) | Enantiomeric Excess (%) | Relative Standard Deviation (%) | Notes |
| DSC | 99.85 | Not Determined | 0.15 | Provides total molar purity. |
| Chiral HPLC | 99.90 (Total Purity) | 99.80 | 0.10 | Quantifies both enantiomeric and other impurities. |
| ¹⁹F qNMR | 99.88 | Not Determined | 0.08 | Specific for fluorinated compounds. |
Table 2: Comparison of Methodological Parameters
| Parameter | DSC | Chiral HPLC | ¹⁹F qNMR |
| Principle | Melting point depression | Chromatographic separation on a chiral stationary phase | Nuclear magnetic resonance of ¹⁹F nucleus |
| Sample Amount | 1-3 mg | 5-10 mg | 10-20 mg |
| Analysis Time | 30-60 min per sample | 20-40 min per sample | ~15 min per sample |
| Primary Measurement | Total mole fraction of soluble impurities | Enantiomeric and chemical purity | Purity relative to a certified internal standard |
| Limitations | Not suitable for compounds that decompose on melting, are amorphous, or form solid solutions.[4] | Requires method development for column and mobile phase selection.[5] | Requires a suitable, certified internal standard. |
Experimental Protocols
Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol is based on the ASTM E928 standard for purity determination by DSC.
-
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5°C/min and 2°C/min, to a temperature beyond the end of the melting endotherm.[10] A nitrogen purge is used to maintain an inert atmosphere.
-
-
Data Analysis: The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.[2] The software performs a linearization of the melting curve to determine the purity in mole percent.
Enantiomeric and Chemical Purity by Chiral HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column. A common choice for chiral acids would be a polysaccharide-based CSP.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the acid in the mobile phase.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100. Total chemical purity is determined by the area percent method, comparing the main peak area to the total area of all peaks.
Purity Determination by Quantitative ¹⁹F NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., trifluorotoluene).
-
Dissolve both in a deuterated solvent (e.g., Acetone-d₆) in a clean NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Acquisition Time: Sufficient to resolve the peaks.
-
Number of Scans: Typically 16 or 32 for a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of fluorine atoms, M = molar mass, m = mass, and P = purity of the standard.
Visualizing the Workflow
The selection of a purity validation method often follows a logical progression based on the information required. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a purity validation method.
Conclusion
The choice of analytical technique for validating the purity of this compound depends on the specific analytical question.
-
DSC is a valuable, rapid, and absolute method for determining total molar purity, particularly for crystalline materials that are thermally stable.[2][11][12]
-
Chiral HPLC is indispensable when enantiomeric purity is a critical quality attribute, offering the ability to separate and quantify the desired enantiomer from its undesired counterpart and other impurities.[5]
-
¹⁹F qNMR provides a highly specific, accurate, and rapid orthogonal method for this particular fluorinated molecule, serving as an excellent complementary technique to confirm purity values obtained by other methods.[8][13]
For comprehensive characterization in a drug development setting, a combination of these methods is often employed. For instance, chiral HPLC would be used to establish enantiomeric excess and profile impurities, while DSC or qNMR would provide a robust, orthogonal confirmation of the overall purity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their materials.
References
- 1. mt.com [mt.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. mt.com [mt.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tainstruments.com [tainstruments.com]
- 13. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Chiral Resolving Agents: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step. The biological activity of a chiral molecule frequently resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. This guide provides a comprehensive comparison of the efficacy of various chiral resolving agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Principle of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most established and widely utilized method is diastereomeric salt formation . This technique involves reacting the racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. This disparity in solubility allows for their separation through fractional crystallization.[1][2][3]
Another powerful technique is enzymatic kinetic resolution , which leverages the high stereoselectivity of enzymes. In this method, an enzyme selectively catalyzes the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.[4][5] A more advanced approach, dynamic kinetic resolution (DKR) , combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[6]
Comparative Efficacy of Chiral Resolving Agents
The selection of an appropriate resolving agent is often empirical and highly dependent on the substrate.[7] Key performance indicators for a successful resolution include the yield of the desired enantiomer and its enantiomeric excess (ee%). The following tables provide a comparative overview of the performance of common chiral resolving agents for the resolution of racemic amines and acids.
Resolution of Racemic Amines
Table 1: Comparison of Acidic Resolving Agents for Racemic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference(s) |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol/Water | ~85 | >95 | [1] |
| 1-Phenylethylamine | L-Tartaric Acid | Ethanol | ~80 | >90 | [1] |
| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) | Methanol | 88 | 98 (for the (S)-amine) | [7] |
| 1-Methyl-2-phenylethylamine | (S,S)-Tartaric Acid | Isopropanol | ~90 | ~90 | [8] |
| Propranolol Precursor | (R,R)-Dibenzoyl-D-tartaric acid (DBTA) | Not specified | High | >99 | [9] |
Observations:
-
Both mandelic acid and tartaric acid derivatives are highly effective for resolving a variety of amines, often achieving high enantiomeric excess (>90%).[1][7]
-
The choice of solvent is a critical parameter that significantly influences the solubility difference between the diastereomeric salts and, consequently, the resolution efficiency.[7]
-
Bulky derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (D-DPTTA), can enhance steric and electronic interactions, leading to better discrimination between diastereomers.[7]
Resolution of Racemic Acids
Table 2: Comparison of Basic Resolving Agents for Racemic Acids
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Acid | Reference(s) |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | High | >95 | [10] |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Water/KOH | 53 | High (de% of 40) | [11] |
| Naproxen | Glucose Derivative Amine | Not specified | High | High (for (S)-naproxen) | [12] |
Observations:
-
Chiral amines, such as ephedrine and α-methylbenzylamine, are commonly used for the resolution of racemic acids.
-
The addition of a non-chiral agent, like potassium hydroxide, can influence the solubility and facilitate the formation of diastereomeric salts.[11]
Enzymatic Kinetic Resolution of Alcohols
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic secondary alcohols through enantioselective acylation.
Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Racemic Alcohol | Enzyme | Acyl Donor | Enantiomeric Excess (ee%) | Yield (%) | Reference(s) |
| Various Secondary Alcohols | Lipoprotein Lipase (with Ru catalyst for DKR) | Not specified | 91-99 | 92-99 | [6] |
| Aryltrimethylsilyl Chiral Alcohols | Various Lipases | Vinyl Acetate | >99 | up to 49 | [13] |
| 2-Substituted Cycloalkanols | Lipase PS or Novozym 435 | Vinyl Acetate | High (E > 200) | Not specified | [14] |
Observations:
-
Enzymatic resolutions can achieve very high enantiomeric excesses, often exceeding 99%.[6][13]
-
Dynamic kinetic resolution, which combines enzymatic resolution with a racemization catalyst, can lead to high yields of the desired enantiomer.[6]
Experimental Protocols
Reproducible experimental protocols are crucial for the successful evaluation and implementation of chiral resolution methods.
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine
This protocol describes a general method for the resolution of a racemic amine using a chiral acid.
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acidic resolving agent in the same or a compatible solvent, with gentle heating if necessary.[1]
-
Crystallization: Slowly add the solution of the resolving agent to the amine solution at an elevated temperature or room temperature. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce the crystallization of the less soluble diastereomeric salt. Stirring for several hours may be required to maximize the yield.[7][8]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water or an appropriate solvent and add a base (e.g., NaOH or NaHCO3 solution) to neutralize the acidic resolving agent and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[1]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol outlines a typical procedure for the lipase-catalyzed acylation of a racemic secondary alcohol.
-
Reaction Setup: In a suitable flask, dissolve the racemic alcohol in an appropriate organic solvent (e.g., hexane or diethyl ether).
-
Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the lipase (e.g., Lipase PS or Novozym 435). The enzyme can be free or immobilized.[13][14]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product by chiral Gas Chromatography (GC) or HPLC.
-
Workup: Once the desired conversion (typically around 50% for optimal ee of both substrate and product) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated product from the unreacted alcohol using standard purification techniques such as column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product.
Visualizing the Workflow
Diastereomeric Salt Resolution Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Decision Pathway for Selecting a Chiral Resolution Strategy
Caption: Decision tree for selecting a chiral resolution method.
Conclusion
The choice of a chiral resolving agent and method is a critical decision in the synthesis of enantiomerically pure compounds. Diastereomeric salt formation using agents like tartaric acid and mandelic acid derivatives remains a robust and scalable method, particularly for amines and acids. For alcohols and other substrates amenable to enzymatic transformation, kinetic and dynamic kinetic resolutions offer high selectivity and the potential for high yields. This guide provides a foundational comparison to aid researchers in navigating the selection process, emphasizing the importance of empirical screening and optimization for each specific racemic mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. advanceseng.com [advanceseng.com]
- 12. Resolutions using diastereoisomeric salts [mail.almerja.net]
- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Enantiomeric Excess using HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed methods. This guide provides an objective comparison of these two techniques for the cross-validation of ee, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals.
Principles of Chiral Analysis
The fundamental challenge in determining enantiomeric excess lies in differentiating enantiomers, which have identical physical and chemical properties in an achiral environment. Both HPLC and NMR overcome this by creating a chiral environment, inducing a measurable difference between the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[1][2] The differential interactions between each enantiomer and the CSP cause them to travel through the column at different speeds, resulting in distinct retention times.[3] The peak area in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of ee.[3] This can be achieved through two main strategies:
-
Direct Method : Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[2]
-
Indirect Method : Involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[2]
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Chiral NMR spectroscopy differentiates enantiomers by converting them into diastereomeric species within the NMR tube, which results in distinct signals in the NMR spectrum.[4][5] This is typically achieved by introducing a chiral auxiliary, which can be a:
-
Chiral Solvating Agent (CSA) : Forms transient, fast-exchanging diastereomeric complexes with the analyte.[1][6][7]
-
Chiral Derivatizing Agent (CDA) : Covalently bonds to the analyte to form stable diastereomers.[5][8]
The integration of the distinct resonance peaks for each of the newly formed diastereomeric species allows for the quantification of the original enantiomeric ratio.[1]
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).[1] | Chemical shift differentiation of enantiomers via formation of diastereomeric complexes with a Chiral Auxiliary (CSA or CDA).[1] |
| Sensitivity | High (µg/mL to ng/mL). Ideal for trace analysis and impurity detection.[9] | Lower (mg/mL). Requires a higher concentration of the analyte.[10] |
| Accuracy/Precision | Excellent, often considered the "gold standard" for quantitative analysis. | Good to excellent, accuracy can be within ±1-2%.[11] |
| Analysis Time | Slower. Method development can be lengthy, and run times are typically 10-60 minutes per sample.[10] | Faster. Spectra can be acquired in under 5 minutes, making it suitable for high-throughput screening.[3][10] |
| Sample Preparation | Simple dissolution in mobile phase. Indirect methods require a derivatization step. | Simple mixing of analyte and chiral auxiliary in an NMR solvent. Derivatization adds a step.[12] |
| Solvent Consumption | High (typically 0.5-2.0 mL/min flow rate).[10] | Very low (approx. 0.6 mL of deuterated solvent per sample).[10] |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[10] | Often involves screening several chiral auxiliaries and optimizing analyte/auxiliary ratios.[6] |
| Sample Recovery | Destructive. The sample is typically discarded after analysis. | Non-destructive. The sample can be fully recovered after analysis.[13] |
| Typical Applications | Routine quality control, release testing, stability studies, analysis of trace impurities.[3][13] | High-throughput screening, reaction monitoring, structural confirmation, analysis of compounds difficult to separate by HPLC.[3][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for the analysis of a chiral amine.
Protocol 1: Chiral HPLC Analysis of a Primary Amine
This protocol outlines a direct method using a polysaccharide-based chiral stationary phase.
-
Preparation of Solutions :
-
Mobile Phase : Prepare a mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
Sample Solution : Accurately weigh and dissolve approximately 5 mg of the amine analyte in 10 mL of the mobile phase to achieve a concentration of 0.5 mg/mL.
-
-
HPLC System and Conditions :
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : Chiralpak® IA or equivalent polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 25°C.[1]
-
Detection : UV at an appropriate wavelength for the analyte (e.g., 230 nm).[14]
-
Injection Volume : 10 µL.[1]
-
-
Data Analysis :
-
Inject the sample solution and record the chromatogram.
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Protocol 2: Chiral NMR Analysis of a Primary Amine
This protocol uses a chiral solvating agent (CSA) to induce chemical shift differences.
-
Sample Preparation :
-
In a clean 5 mm NMR tube, combine the amine analyte (approx. 5-10 mg, 0.01-0.2 mmol) and a molar equivalent of a suitable chiral solvating agent (e.g., (R)-BINOL derivative).[1]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]
-
Cap the tube and shake for 30-60 seconds to ensure thorough mixing and complex formation.[1]
-
-
NMR Data Acquisition :
-
Spectrometer : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Experiment : A standard ¹H NMR experiment is typically sufficient.
-
Temperature : Maintain a constant temperature, typically 25°C.[1]
-
Processing : After acquisition, Fourier transform the data and carefully phase the spectrum.
-
-
Data Analysis :
-
Identify a well-resolved signal in the spectrum that shows distinct peaks for the two diastereomeric complexes.
-
Integrate the distinct resonance peaks corresponding to each enantiomer (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
-
Visualization of Workflows
Cross-Validation Workflow
Caption: General workflow for cross-validating enantiomeric excess.
Detailed Chiral HPLC Workflow
Caption: Experimental workflow for chiral HPLC analysis.
Detailed Chiral NMR Workflow
Caption: Experimental workflow for chiral NMR analysis.
Conclusion
Both chiral HPLC and NMR are powerful and reliable techniques for the determination of enantiomeric excess. Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification.[9][13] It is often the method of choice for routine quality control in a regulated environment.
Chiral NMR offers a rapid, non-destructive, and low-waste method for determining ee.[10][13] It is particularly advantageous for reaction monitoring and high-throughput screening where speed is critical.[3] The development of new and more effective chiral solvating and derivatizing agents continues to enhance the utility of this technique.[15]
For comprehensive and confident characterization of a chiral compound's purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended.[13] The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality, safety, and efficacy of chiral molecules in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of trifluoromethylated chiral building blocks
A comprehensive guide to the synthesis and application of trifluoromethylated chiral building blocks for researchers, scientists, and drug development professionals.
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of synthetic methodologies for creating chiral building blocks containing this important functional group, which are now integral to the design of new pharmaceuticals and agrochemicals.[2] This guide provides a comparative overview of modern synthetic strategies for preparing key classes of trifluoromethylated chiral building blocks, supported by experimental data and detailed protocols.
α-Trifluoromethylated Aldehydes
Enantiomerically enriched α-trifluoromethylated aldehydes are versatile intermediates that can be converted into a variety of other chiral building blocks, such as alcohols, amines, and carboxylic acids.[3] A prominent method for their synthesis is the organocatalytic α-trifluoromethylation of aldehydes.
Comparison of Synthetic Methods for α-Trifluoromethylated Aldehydes
| Catalyst/Method | Trifluoromethyl Source | Substrate Scope | Yield (%) | ee (%) | Reference |
| Imidazolidinone Organocatalyst / Photoredox | CF3I | Various aliphatic aldehydes | 52-95 | 90-99 | [3] |
| Enamine Catalysis | Togni's Reagent | Propanal | 85 | 91 | [3] |
Experimental Protocol: Organocatalytic α-Trifluoromethylation of Hexanal
This procedure is adapted from the work of MacMillan and co-workers.[3]
Materials:
-
Hexanal (1.0 equiv)
-
CF3I (1.5 equiv)
-
trans-tert-butyl-methyl imidazolidinone catalyst (20 mol %)
-
[Ir(ppy)2(dtb-bpy)]PF6 photocatalyst (1 mol %)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar was added the imidazolidinone catalyst, photocatalyst, and 2,6-lutidine.
-
The vial was sealed with a septum and purged with nitrogen.
-
Anhydrous DMF was added, followed by hexanal.
-
The reaction mixture was cooled to -20 °C, and CF3I was added.
-
The mixture was stirred and irradiated with a blue LED (450 nm) for 24 hours.
-
Upon completion, the reaction was quenched with saturated aqueous NH4Cl and extracted with Et2O.
-
The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel chromatography to afford the desired α-trifluoromethylated aldehyde. The enantiomeric excess was determined by chiral HPLC analysis.
α-Trifluoromethylated Alcohols
Chiral α-trifluoromethylated alcohols are important structural motifs in many biologically active molecules.[4] Asymmetric reduction of trifluoromethyl ketones is a common and effective strategy for their synthesis.
Comparison of Synthetic Methods for α-Trifluoromethylated Alcohols
| Catalyst/Method | Substrate | Reductant | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS / BH3·SMe2 | 2,2,2-Trifluoroacetophenone | BH3·SMe2 | 95 | 96 | [4] |
| Noyori's Catalyst / HCOOH-NEt3 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | HCOOH-NEt3 | 99 | 98 | [4] |
| Hiyama Cross-Coupling | Aryl iodides and CF3-silanes | Ni(cod)2 / (R)-Cy-BINAP | 70-98 | 85-97 | [4] |
Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction.
Materials:
-
2,2,2-Trifluoroacetophenone (1.0 equiv)
-
(S)-Me-CBS catalyst (10 mol %)
-
BH3·SMe2 (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere was added the (S)-Me-CBS catalyst and anhydrous THF.
-
The solution was cooled to -78 °C, and BH3·SMe2 was added dropwise.
-
A solution of 2,2,2-trifluoroacetophenone in anhydrous THF was added slowly over 30 minutes.
-
The reaction was stirred at -78 °C for 2 hours.
-
The reaction was quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture was allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated.
-
The product was purified by column chromatography to yield the chiral alcohol. The enantiomeric excess was determined by chiral GC or HPLC analysis.
α-Trifluoromethylated Amines
Chiral α-trifluoromethylated amines are of significant interest in medicinal chemistry due to their unique properties as peptide isosteres and their presence in numerous bioactive compounds.[5]
Comparison of Synthetic Methods for α-Trifluoromethylated Amines
| Catalyst/Method | Nucleophile | Imine Substrate | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Thiourea | TMSCN | N-Boc-trifluoroacetaldimine | 98 | 96 | [5] |
| Pd-catalyzed Hydrogenation | H2 | Trifluoromethyl ketimines | up to 99 | up to 99 | [5] |
| Organocatalytic Mannich Reaction | Acetone | N-PMP-trifluoroacetaldimine | 95 | >99 | [5] |
Experimental Protocol: Catalytic Asymmetric Strecker Reaction
This protocol is adapted from the work of the Ma laboratory.[5]
Materials:
-
N-Boc-trifluoroacetaldimine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Cinchona alkaloid-derived thiourea catalyst (5 mol %)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under argon was added the thiourea catalyst.
-
Anhydrous toluene was added, followed by the N-Boc-trifluoroacetaldimine.
-
The mixture was cooled to -40 °C, and TMSCN was added dropwise.
-
The reaction was stirred at -40 °C for 48 hours.
-
The reaction was quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The organic layer was dried over Na2SO4, filtered, and concentrated.
-
The resulting α-aminonitrile was hydrolyzed with 6 M HCl to afford the α-trifluoromethyl amine. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for preparing these key trifluoromethylated chiral building blocks.
Caption: Organocatalytic and photoredox-mediated synthesis of chiral α-trifluoromethylated aldehydes.
Caption: Asymmetric reduction of trifluoromethyl ketones to chiral α-trifluoromethylated alcohols.
Caption: Key strategies for the asymmetric synthesis of α-trifluoromethylated amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid and its Non-fluorinated Analog, (R)-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activity of the endogenous ketone body, (R)-3-hydroxybutanoic acid, with the predicted activity of its synthetic fluorinated analog, (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. While experimental data on the biological effects of the trifluorinated compound is limited in publicly available literature, this guide synthesizes existing knowledge on ketone body metabolism and the established principles of fluoro-substitution in medicinal chemistry to offer a scientifically grounded hypothesis on its potential biological profile.
Introduction
(R)-3-hydroxybutanoic acid, a primary ketone body, is a crucial alternative energy source for the brain and other tissues during periods of low glucose availability.[1] Its metabolism is intrinsically linked to the enzyme D-β-hydroxybutyrate dehydrogenase (HBDH), which catalyzes its reversible oxidation to acetoacetate.[2] The introduction of fluorine atoms into bioactive molecules is a common strategy in drug design to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, often leading to enhanced potency or altered pharmacological profiles. This guide explores the potential impact of trifluorination at the C4 position of (R)-3-hydroxybutanoic acid on its interaction with HBDH and its overall biological activity.
Comparative Data Summary
The following table summarizes the known properties of (R)-3-hydroxybutanoic acid and the predicted properties of this compound.
| Property | (R)-3-hydroxybutanoic acid | This compound (Hypothesized) |
| Synonyms | D-β-hydroxybutyrate, D-3-hydroxybutyrate | Trifluoro-β-hydroxybutyrate |
| Molecular Formula | C₄H₈O₃ | C₄H₅F₃O₃ |
| Molar Mass | 104.10 g/mol | 158.08 g/mol |
| Biological Role | Endogenous ketone body, energy substrate | Potential enzyme inhibitor, metabolic probe |
| Interaction with HBDH | Substrate (Km value available) | Likely a competitive inhibitor (Ki value to be determined) |
| Metabolic Fate | Oxidized to acetoacetate | Predicted to be metabolically more stable |
Biological Activity Profile
(R)-3-hydroxybutanoic acid: The Natural Substrate
(R)-3-hydroxybutanoic acid is a key metabolite in ketone body metabolism, a pathway that becomes critical during fasting, prolonged exercise, or adherence to a ketogenic diet.[1] It is synthesized in the liver from the breakdown of fatty acids and transported via the bloodstream to peripheral tissues, including the brain, heart, and skeletal muscle. Within the mitochondria of these tissues, HBDH converts (R)-3-hydroxybutanoic acid back to acetoacetate, which is then further metabolized to acetyl-CoA, entering the citric acid cycle for energy production.[2] Beyond its role as an energy substrate, (R)-3-hydroxybutanoic acid also exhibits signaling properties, including the inhibition of histone deacetylases (HDACs) and activation of specific G-protein coupled receptors.[1]
This compound: A Hypothesized Inhibitor
The catalytic mechanism of HBDH involves the abstraction of a hydride ion (H⁻) from the C3 carbon of (R)-3-hydroxybutanoic acid by NAD⁺.[3] The presence of a highly electronegative trifluoromethyl group at the adjacent C4 position in the fluorinated analog is expected to have a profound electron-withdrawing effect. This would significantly increase the acidity of the C3 proton, making hydride abstraction much more difficult, if not impossible.
Therefore, it is hypothesized that This compound acts as a competitive inhibitor of D-β-hydroxybutyrate dehydrogenase. The molecule would likely bind to the active site of the enzyme, mimicking the natural substrate, but would be unable to undergo oxidation due to the electronic effects of the trifluoromethyl group. This would lead to the inhibition of the enzyme and a disruption of ketone body metabolism.
Experimental Protocols
To experimentally validate the hypothesized inhibitory activity of this compound, the following enzymatic assay for D-β-hydroxybutyrate dehydrogenase can be employed.
Enzymatic Assay for D-β-hydroxybutyrate Dehydrogenase (HBDH) Activity
Principle:
The activity of HBDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of a substrate. In an inhibition assay, the reduction in the rate of NADH formation in the presence of the test compound is measured.
Materials:
-
D-β-hydroxybutyrate dehydrogenase (from Rhodopseudomonas sphaeroides or other sources)
-
(R)-3-hydroxybutanoic acid sodium salt (substrate)
-
This compound (test inhibitor)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (R)-3-hydroxybutanoic acid in Tris-HCl buffer.
-
Prepare a stock solution of NAD⁺ in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer to test a range of concentrations.
-
Prepare a solution of HBDH in cold Tris-HCl buffer immediately before use.
-
-
Assay Setup:
-
In a cuvette, combine the Tris-HCl buffer, NAD⁺ solution, and the substrate solution ((R)-3-hydroxybutanoic acid).
-
For the inhibition assay, add the desired concentration of the this compound solution. For the control, add an equal volume of buffer.
-
Mix gently and incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the HBDH enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer.
-
Record the initial linear rate of the reaction (ΔA340/min).
-
-
Data Analysis:
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Visualizations
The following diagrams illustrate the key metabolic pathway and the hypothesized mechanism of inhibition.
Caption: Ketone Body Metabolism Pathway.
Caption: Hypothesized Competitive Inhibition of HBDH.
Conclusion
While (R)-3-hydroxybutanoic acid is a well-characterized endogenous metabolite essential for energy homeostasis, its trifluorinated analog, this compound, represents an intriguing synthetic molecule with potentially distinct biological activities. Based on the established principles of enzyme-substrate interactions and the known effects of fluorination, it is strongly hypothesized that this compound will act as a competitive inhibitor of D-β-hydroxybutyrate dehydrogenase. Experimental verification of this hypothesis using the outlined enzymatic assays is a critical next step to fully elucidate the biological activity of this fluorinated analog. Such studies will be invaluable for its potential application as a research tool to probe ketone body metabolism or as a lead compound in drug discovery programs.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structural insights into the catalytic reaction trigger and inhibition of D-3-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Development: The Superior Metabolic Stability of Fluorinated Compounds
In the relentless pursuit of more effective and durable therapeutics, medicinal chemists are increasingly turning to a powerful tool: fluorine. The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, has proven to be a transformative strategy for enhancing metabolic stability. This guide provides an objective comparison of the metabolic stability of compounds derived from fluorinated precursors versus their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] One of the most significant advantages of fluorination is the increased resistance of compounds to metabolic degradation.[2] The carbon-fluorine (C-F) bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which are the primary drivers of drug metabolism.[3][4] By blocking these metabolically vulnerable sites, fluorination can significantly extend a drug's half-life, reduce clearance, and ultimately enhance its bioavailability and therapeutic efficacy.[5][6]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of fluorinated compounds is not merely theoretical. Preclinical studies consistently demonstrate the positive impact of this chemical modification. Below is a summary of comparative data from in vitro metabolic stability assays using liver microsomes, which are rich in drug-metabolizing enzymes.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Source |
| Indole Series | ||||
| UT-155 | Non-fluorinated indole | 12.35 | - | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [3] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [3] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [3] |
| Isoquinoline Series | ||||
| 1a | Non-fluorinated isoquinoline | Not Reported | Not Reported | [1] |
| 1b | 7-Fluoro-isoquinoline | Not Reported | Not Reported | [1] |
| General Comparison | ||||
| Rociletinib | Non-fluorinated EGFR inhibitor | 34.39 | 20.15 | [7] |
| Pemigatinib | Fluorinated FGFR inhibitor | 27.29 | 25.40 | [8][9] |
| Alvocidib | Fluorinated CDK inhibitor | 25.8 | 26.9 | [10] |
Note: The data for the indole series was generated in mouse and rat liver microsomes. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. However, the trend of increased stability with fluorination within each study is evident.
Experimental Protocol: In Vitro Microsomal Stability Assay
To ensure the reproducibility and validity of comparative metabolic stability studies, a standardized experimental protocol is essential. The following outlines a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Prepare the test compound working solutions by diluting the stock solutions in the incubation medium to the desired final concentration (e.g., 1-10 µM).
-
-
Incubation:
-
Pre-warm the 96-well plate containing the microsomal solution at 37°C.
-
Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsomes.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for a typical microsomal stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
The Bigger Picture: Signaling Pathways and Drug Metabolism
The metabolic stability of a compound is intrinsically linked to its interaction with various signaling pathways within the cell. The PI3K/Akt/mTOR pathway, for instance, is a critical signaling cascade involved in cell growth, proliferation, and survival, and is a common target in cancer therapy. Isoquinoline derivatives, both fluorinated and non-fluorinated, have been investigated as inhibitors of this pathway.[1] The enhanced metabolic stability of fluorinated isoquinolines can lead to sustained inhibition of this pathway, potentially resulting in improved therapeutic outcomes.
Caption: PI3K/Akt/mTOR signaling pathway with isoquinoline inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 7. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 10. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Spectroscopic Showdown: Unmasking the (R) and (S) Enantiomers of 4,4,4-trifluoro-3-hydroxybutanoic acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic properties of the (R) and (S) enantiomers of 4,4,4-trifluoro-3-hydroxybutanoic acid, a key chiral building block in the synthesis of various pharmaceuticals.
Enantiomers, being non-superimposable mirror images, present a unique challenge in analytical chemistry. In achiral environments, they exhibit identical physical and spectroscopic properties. This guide will delve into the standard spectroscopic techniques where their behavior is indistinguishable and explore advanced methods that unlock their distinct chiral signatures.
Standard Spectroscopic Comparison in Achiral Environments
In the absence of a chiral influence, the (R) and (S) enantiomers of 4,4,4-trifluoro-3-hydroxybutanoic acid are spectroscopically identical. The data presented below is for the racemic mixture, and is representative of each individual enantiomer under standard achiral conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra of the racemic mixture do not differentiate between the (R) and (S) enantiomers. The chemical shifts and coupling constants are identical for both.
Table 1: NMR Spectroscopic Data for Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H | 4.6 - 4.8 | m | CH-OH | |
| ¹H | 2.8 - 3.0 | m | CH₂ | |
| ¹³C | ~175 | s | C=O | |
| ¹³C | ~125 | q | ¹JCF ≈ 280 | CF₃ |
| ¹³C | ~68 | q | ²JCCF ≈ 30 | CH-OH |
| ¹³C | ~38 | s | CH₂ | |
| ¹⁹F | ~-77 | d | ³JHF ≈ 7 | CF₃ |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of the (R) and (S) enantiomers are superimposable. The vibrational frequencies of the functional groups are the same for both molecules. The IR spectrum of (+)-(R)-4,4,4-trifluoro-3-hydroxybutanoic acid shows characteristic absorptions at 3460, 3180, 1735, 1275, 1180, and 1130 cm⁻¹[1].
Table 2: Key IR Absorptions for 4,4,4-trifluoro-3-hydroxybutanoic acid
| **Wavenumber (cm⁻¹) ** | Vibration | Functional Group |
| 3460, 3180 | O-H stretch | Hydroxyl, Carboxylic Acid |
| 1735 | C=O stretch | Carboxylic Acid |
| 1275, 1180, 1130 | C-F stretch | Trifluoromethyl |
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), will not distinguish between the enantiomers as they have the same mass-to-charge ratio. The fragmentation patterns will also be identical.
Differentiating Enantiomers: Chiral Spectroscopic and Chromatographic Methods
To distinguish between the (R) and (S) enantiomers, techniques that employ a chiral environment or rely on the interaction with polarized light are necessary.
Chiroptical Spectroscopy: Circular Dichroism (CD)
NMR Spectroscopy in a Chiral Environment
The spectroscopic equivalence of enantiomers in NMR can be broken by introducing a chiral auxiliary.
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): Covalently bonding a chiral derivatizing agent, such as Mosher's acid, to the enantiomers forms stable diastereomers which will have distinct NMR spectra. This method has been used to determine the enantiomeric excess of 4,4,4-trifluoro-3-hydroxybutanoic acid by ¹⁹F NMR of its Mosher ester derivative[1].
-
Chiral Lanthanide Shift Reagents: These reagents also form diastereomeric complexes and induce large chemical shift differences between the signals of the two enantiomers.
Experimental Protocols
General NMR Spectroscopy
A sample of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a standard NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained from a thin film of the neat compound between salt plates (e.g., NaCl or KBr) or as a KBr pellet. The sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The mass spectrum is then recorded.
NMR with Chiral Solvating Agents
-
An NMR sample of the racemic 4,4,4-trifluoro-3-hydroxybutanoic acid is prepared in an appropriate deuterated solvent.
-
The NMR spectrum is recorded.
-
A molar equivalent of a suitable chiral solvating agent is added to the NMR tube.
-
The NMR spectrum is recorded again, and the signals for the two enantiomers are observed and integrated to determine the enantiomeric ratio.
Caption: Workflow for the spectroscopic analysis of 4,4,4-trifluoro-3-hydroxybutanoic acid enantiomers.
Logical Relationship of Spectroscopic Outcomes
Caption: Dependence of spectroscopic differentiation on the experimental environment.
References
performance of different catalysts in the asymmetric synthesis of hydroxy acids
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of hydroxy acids is a cornerstone of modern medicinal chemistry and drug development, providing access to chiral building blocks crucial for the synthesis of a vast array of pharmaceuticals. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide offers an objective comparison of the performance of three major classes of catalysts in this field: organocatalysts, transition-metal catalysts, and biocatalysts, supported by experimental data and detailed methodologies.
At a Glance: Catalyst Performance Comparison
The following table summarizes the general performance characteristics of each catalyst class in the asymmetric synthesis of hydroxy acids.
| Catalyst Class | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Organocatalysts | Metal-free, readily available, stable to air and moisture, often utilize mild reaction conditions. | Can require high catalyst loadings, may have limited substrate scope compared to other classes. | Room temperature to moderate heating, often in organic solvents. |
| Transition-Metal Catalysts | High catalytic activity (low catalyst loadings), broad substrate scope, high enantioselectivity. | Potential for metal contamination in the final product, sensitivity to air and moisture, cost of precious metals. | Often require inert atmospheres, can involve a range of temperatures and pressures. |
| Biocatalysts (Enzymes) | Extremely high enantioselectivity and specificity, operate under mild aqueous conditions, environmentally benign. | Limited substrate scope for wild-type enzymes, potential for enzyme inhibition, can require specific cofactors. | Near-neutral pH, aqueous buffers, often at or near room temperature. |
I. Organocatalysts: The Metal-Free Approach
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often more accessible alternative to metal-based catalysts. Proline and its derivatives are among the most well-studied organocatalysts for the synthesis of hydroxy acids, typically through asymmetric aldol reactions to form β-hydroxy ketones, which can be further converted to β-hydroxy acids.
Performance Data: Proline-Catalyzed Asymmetric Aldol Reaction
The following table presents representative data for the proline-catalyzed asymmetric aldol reaction between various aldehydes and ketones, key steps in the synthesis of β-hydroxy acids.
| Entry | Aldehyde | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Acetone | (S)-Proline | 95 | - | 96 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline | 99 | >20:1 | 99 |
| 3 | 4-Methoxybenzaldehyde | Acetone | (S)-Proline | 68 | - | 94 |
| 4 | Isobutyraldehyde | Ethyl glyoxylate | L-histidine-modified ionic liquid | 93 | - | 93 (for D-pantolactone precursor)[1] |
| 5 | Isobutyraldehyde | Ethyl glyoxylate | tert-leucine-derived 2-phenolic anilide | 91 | - | 93 (for (R)-pantolactone precursor)[1] |
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added the ketone (5.0 mmol) and (S)-proline (0.2 mmol).
-
The reaction mixture is stirred at room temperature for 24-72 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Organocatalytic Aldol Reaction
Caption: Workflow for a typical proline-catalyzed asymmetric aldol reaction.
II. Transition-Metal Catalysts: High Efficiency and Broad Scope
Transition-metal catalysis is a mature and powerful field for asymmetric synthesis, offering high turnover numbers and excellent enantioselectivity for a wide range of substrates. Ruthenium, rhodium, and iridium complexes are particularly effective for the asymmetric hydrogenation of α-keto esters to produce chiral α-hydroxy acids.
Performance Data: Transition-Metal Catalyzed Asymmetric Hydrogenation of α-Keto Esters
| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl benzoylformate | --INVALID-LINK-- | 100 | >99 | 96 (S) |
| 2 | Ethyl pyruvate | [Rh(cod)((R,R)-Et-DuPhos)]BF₄ | 4 | 100 | 98 (R) |
| 3 | Ethyl 2-oxo-4-phenylbutanoate | [Ir(cod)py(PCy₃)]PF₆ with (S)-f-binaphane | 50 | 98 | 99 (S) |
| 4 | Methyl 2-oxo-2-(thiophen-2-yl)acetate | Ru(II)-Teth-TsDPEN | (HCOOH/Et₃N) | 87 | >99 (anti)[2] |
| 5 | β-(Acylamino)acrylates | Rh-BICP | 40 psi | up to 99 | up to 99.6[3] |
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Materials:
-
α-Keto ester (0.5 mmol)
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%)
-
(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.0055 mmol, 1.1 mol%)
-
Formic acid/triethylamine azeotropic mixture (5:2) (1.0 mL)
-
Anhydrous dichloromethane (DCM) (2.0 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) are dissolved in anhydrous DCM (1.0 mL) and stirred at room temperature for 30 minutes to preform the catalyst.
-
The α-keto ester (0.5 mmol) is dissolved in anhydrous DCM (1.0 mL) and added to the catalyst solution.
-
The formic acid/triethylamine mixture (1.0 mL) is then added, and the reaction vessel is sealed and stirred at 28 °C for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the α-hydroxy ester. The enantiomeric excess is determined by chiral HPLC.[2]
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
III. Biocatalysts: The Green and Highly Selective Route
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under environmentally friendly conditions. Ketoreductases (KREDs) are widely employed for the asymmetric reduction of keto acids to their corresponding hydroxy acids, often with near-perfect enantioselectivity.
Performance Data: Ketoreductase-Mediated Reduction of Keto Acids
| Entry | Substrate | Biocatalyst | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl 4-chloroacetoacetate | KRED from Candida magnoliae | Glucose/GDH | 98 | >99 (S) |
| 2 | 2-Oxo-4-phenylbutanoic acid | KRED from Lactobacillus kefir | Isopropanol | >95 | >99 (R) |
| 3 | Methyl benzoylformate | Engineered KRED | Glucose/GDH | >99 | >99.5 (R) |
| 4 | dl-pantolactone | Multi-enzyme cascade | Whole-cell | High | 98.6 (e.e.p for D-pantolactone)[1] |
| 5 | Ketopantolactone | Carbonyl reductase (SceCPR1) & GDH | Glucose/GDH | 99 | >99 (for D-pantolactone)[1] |
Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction
Materials:
-
Keto acid (e.g., ethyl 4-chloroacetoacetate, 100 mg)
-
Ketoreductase (KRED) enzyme preparation (e.g., 10 mg)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) (1 mg)
-
Glucose (200 mg)
-
Glucose dehydrogenase (GDH) (5 U)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve the keto acid (100 mg), NADP⁺ (1 mg), and glucose (200 mg) in potassium phosphate buffer (10 mL).
-
Add the KRED enzyme preparation (10 mg) and glucose dehydrogenase (5 U) to the solution.
-
The reaction mixture is gently shaken at 30 °C. The pH is maintained at 7.0 by the periodic addition of 1 M NaOH.
-
The reaction progress is monitored by HPLC or Gas Chromatography (GC).
-
Once the reaction is complete (typically 24 hours), the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting hydroxy acid is determined by chiral GC or HPLC.
Biocatalytic Experimental Workflow
Caption: General workflow for a ketoreductase-catalyzed reduction.
Conclusion
The selection of a catalyst for the asymmetric synthesis of hydroxy acids is a critical decision that depends on a multitude of factors including the specific target molecule, desired scale of production, cost considerations, and environmental impact.
-
Organocatalysts offer a robust and metal-free option, particularly for aldol-type reactions, and are well-suited for laboratory-scale synthesis where simplicity and mild conditions are advantageous.
-
Transition-metal catalysts provide unparalleled efficiency and broad substrate applicability, making them the catalysts of choice for many industrial-scale processes, despite the need for more stringent reaction conditions and concerns about metal contamination.
-
Biocatalysts represent the pinnacle of selectivity and green chemistry. While traditionally limited by substrate scope, advances in enzyme engineering are rapidly expanding their applicability, making them an increasingly attractive option for the synthesis of high-value chiral intermediates.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalyst class is essential for the rational design of efficient and sustainable synthetic routes to chiral hydroxy acids.
References
Safety Operating Guide
Proper Disposal of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid, a fluorinated organic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Profile
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Hazard Summary:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][5] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[6][7]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible waste container.[8] Plastic, specifically polyethylene or fluorocarbon plastic, is recommended for fluorinated compounds.[9] Avoid glass or metal containers.
-
Halogenated Waste Stream: This compound is a halogenated organic acid. It must be collected in a waste stream specifically designated for halogenated organic waste.[10][11] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[11]
-
Avoid Mixing Incompatibles: Never mix this acidic waste with bases, oxidizers, or other reactive chemicals in the same container to prevent violent reactions.[12][13]
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][14] List all constituents if it is a mixed waste stream.
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[8][12] Store it in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[12][14] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.[15] Secondary containment, such as a tray, is recommended to contain any potential leaks.[8]
3. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office or equivalent department to schedule a collection.[6][14]
-
Do Not Attempt Neutralization: While neutralization is a common procedure for corrosive waste, it is not recommended for fluorinated compounds like this without specific institutional guidance. Highly toxic substances like hydrofluoric acid should not be neutralized by lab personnel, and this precaution should extend to other potentially hazardous fluorinated compounds.[16][17] The disposal should be handled by a licensed and approved waste disposal facility.[1][3][5][15]
4. Disposal of Empty Containers:
-
An "empty" container that held this compound may still contain hazardous residue.
-
If the chemical is classified as an acutely hazardous waste (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent.[6][8][13] The rinsate must be collected and disposed of as hazardous waste.[8][13]
-
After proper rinsing (if applicable), deface or remove the original label and dispose of the container as regular trash, as per your institution's guidelines.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. fishersci.com [fishersci.com]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
This compound is a corrosive compound that can cause severe skin burns and serious eye damage. It may also cause respiratory irritation. Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for mitigating these risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Heavy-duty nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat, fully buttoned, is the minimum requirement. For operations with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary. |
| Respiratory | Fume Hood or Respirator | All handling of this chemical should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases must be used. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to prevent absorption in case of a spill. |
Procedural Workflow for Safe Handling
To ensure a safe and efficient process, from preparation to disposal, the following workflow must be strictly followed. This procedural guide is designed to minimize risk at every stage of handling this compound.
Caption: This diagram outlines the essential step-by-step workflow for safely handling this compound, from preparation to disposal.
Experimental Protocols
1. Spill Response Protocol:
In the event of a spill, immediate and decisive action is required to mitigate hazards.
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows for acids).
-
Carefully neutralize the spill by slowly adding a weak base, such as sodium bicarbonate, from the outside in.
-
Collect the neutralized material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety personnel.
-
If there is a fire or significant vapor release, pull the fire alarm and evacuate the building.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
2. Disposal Protocol:
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This compound is a halogenated organic acid and must be segregated as such. Do not mix with non-halogenated waste.
-
Follow all institutional and local regulations for the disposal of halogenated organic waste.
3. First Aid Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety in every step of your experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
